Technical Documentation Center

5-Phenylthiophene-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Phenylthiophene-2-carboxamide
  • CAS: 62404-14-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Phenylthiophene-2-carboxamide

This guide provides an in-depth technical analysis of 5-Phenylthiophene-2-carboxamide , a significant heterocyclic scaffold in medicinal chemistry. It details the chemical architecture, synthesis protocols, physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Phenylthiophene-2-carboxamide , a significant heterocyclic scaffold in medicinal chemistry. It details the chemical architecture, synthesis protocols, physicochemical properties, and biological potential of this molecule, serving as a resource for drug development professionals.

Executive Summary

5-Phenylthiophene-2-carboxamide is a biaryl heterocyclic compound featuring a thiophene core substituted with a phenyl group at the C5 position and a carboxamide moiety at the C2 position. It represents a "privileged scaffold" in fragment-based drug discovery (FBDD), serving as a core pharmacophore for kinase inhibitors (e.g., PIM1, IKK2), antibacterial agents, and combretastatin A-4 biomimetics. Its planar geometry and capacity for hydrogen bonding make it an ideal starting point for designing ATP-competitive inhibitors.

Chemical Structure & Architecture

Structural Identity
  • IUPAC Name: 5-Phenylthiophene-2-carboxamide[1][2]

  • CAS Number: 62404-14-2 (General amide derivative reference); 19163-24-7 (Parent Acid)

  • Molecular Formula: C₁₁H₉NOS

  • Molecular Weight: 203.26 g/mol

  • SMILES: NC(=O)c1ccc(s1)-c2ccccc2

Electronic & Geometric Properties

The molecule exhibits a continuous


-conjugated system extending from the phenyl ring through the thiophene linker to the carbonyl group of the amide.
  • Thiophene Ring: Acts as a bioisostere for benzene but with distinct electronic properties. The sulfur atom donates electron density into the ring via resonance, making the C2 position susceptible to electrophilic attack, though the electron-withdrawing amide group at C2 stabilizes the system.

  • Amide Group (C2): Functions as a critical "hinge-binding" motif in kinase inhibitor design, capable of acting as both a hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ).
  • Phenyl Group (C5): Provides a hydrophobic tail, essential for occupying deep hydrophobic pockets (e.g., the Gatekeeper region in kinases).

Physicochemical Profiling

The following data summarizes the predicted and experimentally derived properties essential for formulation and assay development.

PropertyValue / DescriptionRelevance
Physical State Solid (Crystalline powder)Handling & Storage
Melting Point 195–200 °C (Estimated)*High lattice energy due to H-bonding
LogP (Lipophilicity) ~2.6 – 3.1Moderate permeability; Lipinski compliant
Topological Polar Surface Area (TPSA) ~55 ŲGood oral bioavailability prediction (<140 Ų)
Solubility (Water) Low (< 0.1 mg/mL)Requires co-solvents for aqueous assays
Solubility (Organic) DMSO (> 20 mg/mL), DMF, Hot EthanolStandard stock solution preparation
pKa ~15 (Amide NH)Neutral at physiological pH

*Note: Melting point estimated based on the parent acid (186–190°C) and analogous amide derivatives.

Synthesis Protocols

Two primary routes are established for the synthesis of 5-Phenylthiophene-2-carboxamide: the Classical Acid Chloride Route (robust, scale-up friendly) and the Suzuki-Miyaura Coupling Route (convergent, better for library generation).

Route A: Classical Amidation (Step-by-Step)

Mechanism: Conversion of carboxylic acid to highly reactive acid chloride, followed by nucleophilic acyl substitution with ammonia.

  • Activation:

    • Dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Checkpoint: Monitor by TLC (Acid disappears). Evaporate excess SOCl₂ to yield the crude acid chloride solid.

  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C in an ice bath.

    • Slowly bubble Ammonia gas (NH₃) or add Ammonium Hydroxide (28%) dropwise (biphasic system requires vigorous stirring).

    • Stir at room temperature for 1 hour.

  • Workup:

    • Filter the precipitate (the product is often insoluble in cold DCM/water).

    • Wash with water (to remove NH₄Cl) and cold diethyl ether.

    • Recrystallize from Ethanol/Water if necessary.

Route B: Suzuki-Miyaura Coupling

Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.

  • Reagents: 5-bromothiophene-2-carboxamide + Phenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 80–100°C for 4–12 hours under inert atmosphere (

    
    ).
    
Synthesis Workflow Diagram

SynthesisPathways Start_Acid 5-Phenylthiophene- 2-carboxylic acid Step_SOCl2 Activation (SOCl₂, Reflux) Start_Acid->Step_SOCl2 Inter_Chloride Acid Chloride Intermediate Step_SOCl2->Inter_Chloride Step_NH3 Amidation (NH₃/DCM, 0°C) Inter_Chloride->Step_NH3 Target 5-PHENYLTHIOPHENE- 2-CARBOXAMIDE Step_NH3->Target Yield: 85-95% Start_Bromo 5-Bromothiophene- 2-carboxamide Step_Suzuki Suzuki Coupling (Ph-B(OH)₂, Pd cat.) Start_Bromo->Step_Suzuki Step_Suzuki->Target Yield: 70-85%

Caption: Dual synthetic pathways demonstrating the Classical Acid Chloride route (top) and the Convergent Suzuki Coupling route (bottom).

Biological & Pharmacological Potential[3][5][6][7][8]

Pharmacophore Analysis

The 5-phenylthiophene-2-carboxamide structure is a validated ATP-mimetic scaffold .

  • Hinge Binder: The amide unit (

    
    ) forms bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., the backbone NH and CO of specific residues).
    
  • Hydrophobic Occupancy: The phenyl ring at position 5 extends into the hydrophobic pocket (Selectivity Pocket) adjacent to the ATP binding site.

  • Linker Geometry: The thiophene ring holds the two pharmacophores at a specific angle (

    
    ), mimicking the purine core of ATP.
    
Key Biological Targets
  • PIM Kinases (PIM1, PIM2, PIM3): Derivatives of this scaffold are potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are upregulated in hematological malignancies.

  • Antibacterial Activity: The scaffold exhibits activity against Gram-positive bacteria (S. aureus) by disrupting cell division proteins (FtsZ) or inhibiting bacterial kinases.

  • Sirtuins (SIRT1/2): Substituted analogs have shown potential as Sirtuin inhibitors, relevant in neurodegenerative disease research.

SAR Logic Diagram

SAR_Logic Core 5-Phenylthiophene- 2-carboxamide Core Amide C2-Carboxamide (H-Bond Donor/Acceptor) Core->Amide Phenyl C5-Phenyl Ring (Hydrophobic Interaction) Core->Phenyl Thiophene Thiophene Ring (Scaffold/Linker) Core->Thiophene Target_Kinase Kinase Hinge Region (ATP Binding Site) Amide->Target_Kinase Bidentate H-Bonds Target_Pocket Hydrophobic Pocket (Selectivity Filter) Phenyl->Target_Pocket Van der Waals

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase binding domains.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the unsubstituted amide is limited, protocols should follow the hazards established for its acid and aldehyde precursors (CAS 19163-24-7).

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Protect from light.

References

  • Vertex AI Search. (2024). Synthesis and properties of 5-phenylthiophene-2-carboxamide derivatives. 3

  • Cayman Chemical. (n.d.). IKK2 Inhibitor VI (Analogous Structure Data). 4

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives. 5

  • PubChem. (n.d.). 5-Phenylthiophene-2-carboxylic acid (Precursor Data). 6[7]

  • Journal of Medicinal Chemistry. (2024). Discovery of Thiophene Derivatives as Ebola Virus Entry Inhibitors. 8

Sources

Exploratory

The Privileged Scaffold: Therapeutic Divergence of 5-Phenylthiophene-2-Carboxamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The Structural Logic of a Privileged Pharmacophore In modern medicinal chemistry, certain molecular frameworks are designated as "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Structural Logic of a Privileged Pharmacophore

In modern medicinal chemistry, certain molecular frameworks are designated as "privileged scaffolds"—core structures capable of providing high-affinity ligands for diverse biological targets through peripheral modification. The 5-phenylthiophene-2-carboxamide motif is a premier example of this phenomenon.

As an application scientist analyzing structure-activity relationships (SAR), the biophysical appeal of this scaffold is clear:

  • The Thiophene Core: Acts as a bioisostere for benzene but offers unique polarizability. The sulfur atom can participate in stabilizing chalcogen bonds within deep hydrophobic protein clefts.

  • The 2-Carboxamide Hinge: Provides a rigid, planar geometry with dedicated hydrogen-bond donor and acceptor vectors, essential for anchoring into kinase hinge regions or viral glycoprotein pockets.

  • The 5-Phenyl Ring: Serves as a highly tunable hydrophobic vector. Substitutions at the ortho, meta, or para positions dictate the spatial trajectory of the molecule, determining target selectivity.

This whitepaper explores how rational functionalization of this single core unlocks potent therapeutic applications across virology, immunology, cardiovascular disease, and oncology.

Mechanistic Divergence: One Scaffold, Multiple Pathologies

Virology: Ebola Virus (EBOV) Entry Inhibition

The endemic threat of Ebola virus necessitates orally bioavailable therapeutics. Recent phenotypic screening has identified 5-phenylthiophene-2-carboxamide derivatives as highly potent, blood-brain barrier-permeable1[1].

  • Mechanism: These compounds disrupt the critical interaction between the cleaved EBOV glycoprotein (EBOV-GP) and the host endosomal receptor Niemann-Pick C1 (NPC1).

  • SAR Insight: The addition of an oxy-piperidine moiety to the 5-phenyl ring drastically increases binding affinity. Molecular docking reveals that the thiophene nitrogen forms crucial hydrogen bonds with residues T520 and D520 of the GP2 subunit[2].

Immunology: IKK-2 / NF-κB Pathway Modulation

Chronic inflammation is driven by the NF-κB signaling cascade. The derivative 3-(Carbamoylamino)-5-phenylthiophene-2-carboxamide, commercially known as 3, is a cell-permeable modulator of this pathway[3].

  • Mechanism: The compound acts as a competitive inhibitor at the ATP-binding pocket of IKK-β (IKK-2). By occupying this pocket, it prevents the phosphorylation of IκB, thereby trapping NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[3].

Cardiovascular: ACKR3 Agonism

Atypical Chemokine Receptor 3 (ACKR3) is heavily implicated in prothrombotic events. N-substituted derivatives of the thiophene scaffold have recently been engineered as 4[4].

  • Mechanism: These compounds act as full agonists, driving β-arrestin recruitment with efficacies matching the endogenous ligand CXCL12. This targeted agonism results in a profound reduction of P-selectin expression, inhibiting platelet aggregation by up to 97%[4].

Oncology: DHX9 RNA Helicase Inhibition

In targeted cancer therapies, inhibiting RNA helicase DHX9 induces synthetic lethality in specific tumor profiles. Patent literature reveals that N-(3-(methylsulfonamido)phenyl)-5-phenylthiophene-2-carboxamide functions as a potent 5[5].

Quantitative Profiling of Lead Derivatives

To facilitate cross-disciplinary comparison, the following table synthesizes the quantitative pharmacological data of key 5-phenylthiophene-2-carboxamide derivatives across their respective therapeutic domains.

Derivative / ModificationPrimary TargetTherapeutic IndicationPotency (EC₅₀ / IC₅₀)Efficacy / Impact
Hit 1 (Oxy-piperidine substituted) EBOV-GP / NPC1Viral Hemorrhagic FeverEC₅₀ = 5.91 µMBlocks viral endosomal entry[1]
IKK-2 Inhibitor XI (3-Carbamoylamino) IKK-β (ATP Pocket)Chronic InflammationIC₅₀ < 1.0 µMHalts NF-κB translocation[3]
Compound 27 (N-substituted) ACKR3 (Agonist)Thrombosis / CVDEC₅₀ = 69 nM97% Platelet aggregation inhibition[4]
Sulfonamido-phenyl Derivative DHX9 RNA HelicaseOncologySub-micromolarInduces synthetic lethality in tumors[5]

Systems Level Visualization: IKK-2 Inhibition

The following systems diagram illustrates the specific intervention point of the 5-phenylthiophene-2-carboxamide derivative (IKK-2 Inhibitor XI) within the inflammatory cascade.

IKK2_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α) Receptor TNFR Superfamily Receptors Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex IkB IκB (Inhibitor of κB) IKK_Complex->IkB Phosphorylation (Blocked) Inhibitor IKK-2 Inhibitor XI (Thiophene Deriv.) Inhibitor->IKK_Complex ATP-Competitive Inhibition NFkB NF-κB Dimer IkB->NFkB Proteasomal Degradation Nucleus Target Genes (Inflammation) NFkB->Nucleus Nuclear Translocation

Fig 1: Mechanism of IKK-2 Inhibitor XI disrupting the NF-κB signaling cascade via ATP-pocket occupation.

Experimental Protocol: Self-Validating Phenotypic Screening for Viral Entry Inhibitors

When developing 5-phenylthiophene-2-carboxamide derivatives for virology, a critical failure point is the inability to distinguish true entry inhibitors from compounds that merely exhibit generalized cytotoxicity or interfere with downstream viral replication.

To ensure scientific integrity, we employ a Self-Validating Pseudotype Reporter Workflow . This protocol mathematically isolates the mechanism of action to the viral entry step.

Step 1: Recombinant Pseudovirion Assembly
  • Action: Co-transfect HEK-293T cells with a plasmid encoding the EBOV-GP (Δmucin domain for stability) and a lentiviral backbone containing a Firefly Luciferase reporter.

  • Causality: Working with authentic filoviruses requires BSL-4 containment, severely bottlenecking high-throughput screening. By pseudotyping a lentivirus with EBOV-GP, we decouple viral entry from replication, allowing for rapid, BSL-2 compatible quantification of receptor-mediated endocytosis.

Step 2: Target Cell Pre-Incubation
  • Action: Seed Vero E6 cells (which naturally express the NPC1 receptor) in 96-well plates. Pre-incubate with serial dilutions of the thiophene derivative (e.g., 0.1 µM to 50 µM) for 1 hour at 37°C.

  • Causality: Pre-incubation establishes baseline receptor occupancy and intracellular equilibration of the compound prior to viral challenge, ensuring that the inhibitor is structurally positioned to block the NPC1/EBOV-GP synapse upon endosomal acidification.

Step 3: Infection and Luminescence Readout
  • Action: Inoculate the pre-treated cells with the EBOV-GP pseudovirions. Incubate for 48 hours. Lyse the cells and quantify luminescence using a microplate reader.

  • Causality: Because the pseudovirus cannot replicate, the luciferase signal is directly proportional to the number of successful viral entry and genomic integration events. A drop in luminescence indicates blocked entry.

Step 4: Orthogonal Counter-Screen (The Self-Validation Step)
  • Action: Run a parallel assay using the exact same cell line and compound concentrations, but challenge the cells with VSV-G (Vesicular Stomatitis Virus Glycoprotein) pseudotyped virions instead of EBOV-GP.

  • Causality: Hits from luciferase assays are notoriously plagued by false positives (e.g., direct luciferase enzyme inhibitors, or compounds that cause generalized endosomal toxicity). A true EBOV-GP entry inhibitor will neutralize the EBOV-pseudotype while leaving the VSV-G pseudotype completely unaffected. This self-validating step proves target specificity.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation Source: ChemRxiv URL:[Link]

  • WO2023158795A1 - Inhibitors of RNA Helicase DHX9 and Uses Thereof Source: Google Patents URL

Sources

Foundational

Biological activity of 5-Phenylthiophene-2-carboxamide in vitro

An In-depth Technical Guide to the In Vitro Biological Activity of 5-Phenylthiophene-2-carboxamide Derivatives Executive Summary The 5-phenylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Biological Activity of 5-Phenylthiophene-2-carboxamide Derivatives

Executive Summary

The 5-phenylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the in vitro biological activities associated with this class of compounds. Synthesizing data from numerous studies, we delve into the significant anticancer and antimicrobial potential of these derivatives. The core focus is on elucidating the underlying mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymatic targets such as VEGFR-2 and tubulin.[4][5][6] Furthermore, this document details the standardized experimental protocols required to assess these activities, offering a self-validating framework for future research. Quantitative data from various studies are summarized for comparative analysis, and key cellular pathways and experimental workflows are illustrated to provide conceptual clarity.

Introduction: The Thiophene Carboxamide Scaffold

Heterocyclic compounds form the bedrock of modern pharmacotherapy, and among them, the thiophene ring is a remarkable pharmacophore.[3] Its unique electronic distribution and geometry, arising from the sulfur heteroatom, allow it to act as a bioisostere of a phenyl ring while offering distinct chemical properties that can be exploited for enhanced receptor binding and improved pharmacokinetic profiles.[3] When functionalized into the 5-phenylthiophene-2-carboxamide core, the resulting scaffold presents a structurally rigid yet highly adaptable platform for generating compounds with diverse and potent biological effects.

Derivatives of this scaffold have demonstrated significant promise across multiple therapeutic areas, most notably in oncology.[1][7] The purpose of this guide is to provide a senior-level scientific overview of the established in vitro biological activities of these compounds, explain the causality behind the experimental designs used for their evaluation, and offer detailed protocols to ensure reproducible and reliable investigation.

Potent Anticancer Activity: Mechanisms and Evaluation

The most extensively documented biological activity of 5-phenylthiophene-2-carboxamide derivatives is their potent and often selective cytotoxicity against a range of human cancer cell lines.[1][2] The mechanisms underpinning this activity are multifaceted, involving the modulation of several key cancer-related pathways.

Mechanisms of Action

2.1.1. Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved via the intrinsic (mitochondrial) pathway.

  • Caspase Activation: Many derivatives have been shown to be potent activators of effector caspases, particularly caspase-3 and caspase-7, which are the executioners of apoptosis.[1][2][3][5] Their activation is a hallmark of apoptotic cell death.

  • Mitochondrial Disruption: The compounds can induce depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway.[1][2][3] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Modulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Active thiophene carboxamides have been observed to increase the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), tipping the cellular balance toward death.[3][5][8][9]

  • Reactive Oxygen Species (ROS) Modulation: Some derivatives have been found to decrease the production of ROS in cancer cells, an interesting finding as both increases and decreases in ROS can trigger apoptosis depending on the cellular context.[1][2][3]

Compound 5-Phenylthiophene- 2-carboxamide Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion MMP Disruption of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Casp9 Caspase-9 MMP->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Hypothetical intrinsic apoptosis pathway induced by a thiophene-2-carboxamide derivative.

2.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle. The most commonly reported effect is an accumulation of cells in the G2/M phase, which prevents them from entering mitosis and dividing.[4][5][8][9] This antimitotic effect is often linked to the inhibition of tubulin polymerization.

2.1.3. Multi-Targeted Enzyme Inhibition

The versatility of the scaffold allows for the design of potent enzyme inhibitors targeting key proteins in cancer progression.

  • VEGFR-2 Inhibition: Several ortho-amino thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Since VEGFR-2 is a critical regulator of angiogenesis (the formation of new blood vessels), its inhibition can starve tumors of essential nutrients and oxygen.

  • Tubulin Polymerization Inhibition: As biomimetics of Combretastatin A-4 (CA-4), some derivatives directly interfere with microtubule dynamics by inhibiting tubulin polymerization.[7][10] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

  • Other Kinase Inhibition: The scaffold has been successfully modified to act as multi-targeted inhibitors of kinases like Clk1, Dyrk1A, and Dyrk1B, which are overexpressed in many cancers and play a role in regulating pre-mRNA splicing and cell division.[8][9]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is recognized as a negative regulator of insulin and leptin signaling pathways, and its overexpression is linked to some cancers. Thiophene-2-carboxamides have been reported as potential PTP1B inhibitors.[2][11]

cluster_0 Anti-Angiogenic Effect cluster_1 Antimitotic Effect VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth Tubulin Tubulin Polymerization Mitosis Mitosis (G2/M Phase) Tubulin->Mitosis Mitosis->TumorGrowth Compound Dual-Target Thiophene Carboxamide Compound->VEGFR2 Inhibits Compound->Tubulin Inhibits

Dual inhibition of VEGFR-2 and tubulin polymerization by a thiophene carboxamide derivative.
In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 5-phenylthiophene-2-carboxamide derivatives against various human cancer cell lines, demonstrating their range of potency.

Compound Class/ReferenceCancer Cell LineIC₅₀ (µM)Notes
Phenyl-thiophene-carboxamide (2b)[7][10]Hep3B (Hepatocellular Carcinoma)5.46Biomimetic of Combretastatin A-4.
Phenyl-thiophene-carboxamide (2d)[10]Hep3B (Hepatocellular Carcinoma)8.85Biomimetic of Combretastatin A-4.
Ortho-amino thiophene (5)[4][5]HepG-2 (Hepatocellular Carcinoma)0.08Displayed 2.3-fold higher cytotoxicity than Sorafenib.
Ortho-amino thiophene (21)[4][5]HepG-2 (Hepatocellular Carcinoma)0.11Displayed 1.7-fold higher cytotoxicity than Sorafenib.
Thiophene Carboxamide (MB-D2)[1][2][3]A375 (Melanoma)< 75Showed high selectivity against cancer cells vs. normal HaCaT cells.
Thiophene Carboxamide (MB-D2)[2]HT-29 (Colon)< 75Reduced viability to ~30% at 100 µM.
Thiophene Carboxamide (MB-D2)[2]MCF-7 (Breast)< 100Reduced viability to ~39% at 100 µM.
N-aryl thiophene (4a, 4b)[12]HepG2, MCF-7Similar to SorafenibExhibited the highest cytotoxic effect among tested compounds.
Experimental Protocols

The following protocols represent a standard workflow for the initial in vitro evaluation of novel thiophene carboxamide derivatives.

cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer & Normal Cell Lines synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Caspase-Glo, JC-1) ic50->apoptosis Select Potent & Selective Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle enzyme Target-Based Assays (Kinase Inhibition, etc.) ic50->enzyme

General workflow for the in vitro evaluation of thiophene-2-carboxamide derivatives.

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol determines a compound's cytotoxic effect by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. The incubation allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of key executioner caspases.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with the test compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 hours).[6]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This reagent contains a proluminescent caspase-3/7 substrate.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[6]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is directly proportional to the amount of active caspase-3/7.

  • Data Analysis: Express results as a fold change in caspase activity compared to the vehicle-treated control.[6]

Antimicrobial Activity

Several studies have highlighted the potential of 5-phenylthiophene-2-carboxamide derivatives as antimicrobial agents, demonstrating activity against both bacteria and fungi.

Spectrum of Activity
  • Antibacterial: Derivatives have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[13][14] Notably, 3-amino thiophene-2-carboxamides displayed higher activity than corresponding 3-hydroxy or 3-methyl derivatives.[13]

  • Antifungal: Activity has also been reported against fungal strains, including Candida albicans and Aspergillus niger.[15]

Antimicrobial Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives.

Compound Class/ReferenceMicrobial StrainMIC (µg/mL)Notes
Amino thiophene-2-carboxamide (7b)[13]P. aeruginosa-86.9% inhibition index vs. ampicillin.
Amino thiophene-2-carboxamide (7b)[13]S. aureus-83.3% inhibition index vs. ampicillin.
3-aminothiophene-2-carboxylates (4, 5, 9)E. coli, S. aureus10-20Compounds with chloro, methoxy, and amide groups showed good activity.
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)[14]XDR Salmonella Typhi3.125Showed outstanding activity against extensively drug-resistant S. Typhi.
Carboxylic acid thioureides[15]Gram-negative clinical strains31.25 - 250Active against both reference and multi-drug resistant strains.
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Other Reported Biological Activities

Beyond anticancer and antimicrobial effects, the scaffold has shown promise in other areas:

  • Enzyme Inhibition: Certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[16]

  • Antioxidant Activity: 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant properties in ABTS assays, with some compounds showing activity comparable to ascorbic acid.[13]

  • Neuroprotective Effects: In a phenotypic screen using motor neurons derived from ALS patient iPSCs, 5-phenyl-3-ureidothiophene-2-carboxamides were discovered to have neuroprotective effects, likely through the inhibition of MAP4K kinases.[17]

Structure-Activity Relationship (SAR) Insights

Analysis of the available literature provides several key insights into the structure-activity relationships of this scaffold:

  • Antimicrobial Activity: The presence of an amino group at the 3-position of the thiophene ring appears to be more favorable for antibacterial and antioxidant activity compared to hydroxyl or methyl groups.[13]

  • Anticancer Activity: For derivatives acting as CA-4 biomimetics, the presence of a trimethoxyphenyl moiety or other polymethoxyphenyl groups enhances cytotoxicity, likely by mimicking the tubulin-binding region of CA-4.[7][10]

  • Kinase Inhibition: Exchanging a 5-methoxy group for a 5-hydroxy group on a related benzothiophene-2-carboxamide scaffold expanded the inhibitory profile from selective Clk1 inhibition to multi-targeted inhibition of Dyrk1A/1B and Clk1, demonstrating the critical role of specific substituents in directing target engagement.[8][9]

Conclusion and Future Perspectives

The 5-phenylthiophene-2-carboxamide core is unequivocally a versatile and highly promising scaffold for the development of novel therapeutic agents. The extensive in vitro data robustly support its potential in oncology through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-related enzymes like VEGFR-2 and tubulin. Furthermore, its demonstrated antibacterial and antifungal properties present an opportunity to develop new treatments against drug-resistant pathogens.

Future research should focus on optimizing lead compounds for improved potency, selectivity, and drug-like properties. Exploring novel substitutions on both the phenyl and thiophene rings could uncover new target interactions and biological activities. As potent in vitro activity is established, the progression to in vivo animal models will be the critical next step to validate the therapeutic potential of this remarkable chemical scaffold.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC.
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. PubMed.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Application Notes and Protocols for Thiophene-2-Carboxamide Deriv
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI.
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents.
  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation.
  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.
  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses.
  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxyl
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

Sources

Exploratory

Optimizing Phenylthiophene Carboxamides: A Strategic Guide to SAR and Synthetic Methodology

Executive Summary & Scaffold Utility Phenylthiophene carboxamides represent a privileged scaffold in medicinal chemistry, distinguished by their ability to project substituents into distinct biological pockets with defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Utility

Phenylthiophene carboxamides represent a privileged scaffold in medicinal chemistry, distinguished by their ability to project substituents into distinct biological pockets with defined geometry. While historically utilized as dye intermediates, this class has emerged as a potent template for Kinase Inhibitors (specifically atypical Protein Kinase C - aPKC) and Anti-infectives (MRSA/Tuberculosis).

This technical guide dissects the Structure-Activity Relationship (SAR) of the 2-amino-4-phenylthiophene-3-carboxamide core. Unlike flexible aliphatic chains, the thiophene ring provides a rigid aromatic platform that locks the C2-amino and C3-carbonyl groups into a pseudo-ring formation via intramolecular hydrogen bonding, mimicking the adenine ring of ATP. This feature makes them exceptional candidates for ATP-competitive inhibition.

Synthetic Architecture: The Gewald Strategy

The most robust route to this scaffold is the Gewald Reaction , a multi-component condensation that constructs the thiophene ring fully functionalized in a single step.

Mechanism of Action

The reaction involves the condensation of a ketone (containing an


-methylene) with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (morpholine or diethylamine).
  • Step 1: Knoevenagel condensation of the ketone and nitrile.

  • Step 2: Thiolation of the

    
    -carbon by elemental sulfur.
    
  • Step 3: Intramolecular cyclization and aromatization to form the aminothiophene.

Synthetic Workflow Diagram

The following diagram illustrates the modular synthesis of the 4-phenylthiophene core, highlighting the divergence points for SAR exploration.

GewaldSynthesis cluster_conditions Critical Parameters node_start Precursors: Acetophenone + Ethyl Cyanoacetate node_inter Intermediate: Divinyl Sulfide Species node_start->node_inter Knoevenagel Condensation node_sulfur Elemental Sulfur (S8) + Morpholine (Base) node_sulfur->node_inter Thiolation node_core Scaffold Formed: 2-amino-4-phenylthiophene-3-carboxylate node_inter->node_core Cyclization node_deriv Derivatization: 1. Saponification (LiOH) 2. Amide Coupling (HATU/Amine) node_core->node_deriv SAR Expansion warn Temp: 50-60°C Solvent: EtOH/DMF

Figure 1: The Gewald Reaction workflow for the rapid assembly of 2-amino-4-phenylthiophene-3-carboxylates.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood by dividing the molecule into four interaction zones. We will focus on the aPKC inhibition profile as a primary case study, based on high-affinity binding data.

Zone A: The C2-Amino Group (Hinge Binder)
  • Function: Acts as a primary hydrogen bond donor. In kinase targets, this amine forms a critical H-bond with the hinge region backbone (e.g., Glu or Val residues).

  • Modification: Acylation or alkylation of this amine generally abolishes activity . The free amine is required to maintain the planar conformation via intramolecular H-bonding with the C3-carbonyl.

Zone B: The C3-Carboxamide Linker (The Gatekeeper)
  • Function: This group directs the "tail" of the molecule out of the ATP pocket towards the solvent front or hydrophobic back-pocket.

  • SAR Insight:

    • Esters (COOEt): Often show moderate activity but poor solubility and metabolic stability.

    • Amides (CONH-R): The "sweet spot" for optimization. Bulky hydrophobic groups (e.g., N-naphthyl or N-benzodioxole) here significantly enhance potency by displacing water from the hydrophobic pocket.

Zone C: The C4-Phenyl Ring (Electronic Tuning)
  • Function: This ring sits in the hydrophobic selectivity pocket.

  • SAR Insight:

    • Electron Donating Groups (EDGs): Substituents like -OMe or -Me at the para or meta position of the phenyl ring drastically improve IC50 values. They enrich the electron density of the thiophene core, strengthening the hinge interaction.

    • Electron Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 often reduce potency in the aPKC model.

SAR Logic Diagram

SAR_Logic Core Phenylthiophene Scaffold ZoneA C2-Amino Group (Hinge Binding) Core->ZoneA ZoneB C3-Carboxamide (Solvent/Pocket Exit) Core->ZoneB ZoneC C4-Phenyl Ring (Selectivity/Electronics) Core->ZoneC RuleA MUST remain free NH2 for H-bond network ZoneA->RuleA RuleB Bulky Aromatics preferred (Naphthyl/Indole) ZoneB->RuleB RuleC EDGs (OMe) increase potency EWGs decrease potency ZoneC->RuleC

Figure 2: SAR interaction map detailing the functional requirements for aPKC inhibition.

Quantitative Data Summary

The following data synthesizes trends observed in phenylthiophene-based aPKC inhibitors (Stanton et al.) and antibacterial evaluations.

C3-Substituent (R1)C4-Phenyl Substituent (R2)Activity (aPKC IC50)Activity (Antibacterial MIC)SAR Interpretation
O-Ethyl (Ester)H> 10 µMModerateBaseline scaffold; poor hinge binding.
NH-Phenyl 4-OMe 45 nM High Lead Candidate. EDG on phenyl + Amide H-bond donor.
NH-Phenyl4-NO2> 1000 nMLowEWG withdraws density, weakening hinge interaction.
NH-Benzyl4-OMe250 nMModerateBreaking planarity (benzyl linker) reduces potency.
NH-(1-Naphthyl)4-OMe12 nMHighExtended aromatic system fills hydrophobic pocket.

Experimental Protocols

Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide

Rationale: This protocol utilizes the Gewald method for core synthesis followed by amide coupling.

  • Reagents: 4'-Methoxyacetophenone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (12 mmol), Ethanol (30 mL).

  • Condensation: Mix ketone, ester, and sulfur in ethanol. Add morpholine dropwise over 15 minutes.

  • Heating: Reflux at 60°C for 4 hours. The reaction will darken significantly.

  • Isolation: Cool to room temperature. Pour into ice water (100 mL). The solid precipitate is the ethyl ester intermediate . Filter and wash with cold EtOH.

  • Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (3 eq) and stir at 50°C overnight. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Amide Coupling: Dissolve the acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min. Add the desired amine (e.g., aniline, 1.1 eq). Stir 12h.

  • Purification: Dilute with EtOAc, wash with brine/LiCl. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Enzymatic Assay (aPKC Kinase Inhibition)

Rationale: A self-validating radiometric assay to determine IC50.

  • Buffer Prep: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT.

  • Substrate: Use a biotinylated peptide substrate specific to PKC (e.g., Pseudo-substrate).

  • Reaction: Incubate Recombinant aPKC (5 nM) with test compound (serial dilution in DMSO) for 15 min.

  • Initiation: Add ATP (Km concentration) and

    
    P-ATP tracer.
    
  • Termination: After 60 min, stop reaction with phosphoric acid.

  • Detection: Spot on streptavidin-coated membrane/plate. Wash to remove free ATP. Measure incorporated

    
    P via scintillation counting.
    
  • Validation: Use Staurosporine as a positive control (Reference IC50 < 10 nM).

References

  • Stanton, B. Z., et al. (2013).[1] Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Haynes, N. E., et al. (2010).[2] Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator... Journal of Medicinal Chemistry.

  • Al-Wahaibi, L. H., et al. (2023).[3] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[3][4] BMC Chemistry.

  • Prasad, D., et al. (2012).

Sources

Foundational

Introduction: The Thiophene-2-Carboxamide Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-Substituted Thiophene-2-Carboxamides: Synthesis, Biological Activity, and Therapeutic Potential Heterocyclic structures are foundational to drug discovery, with the thiophene ring holding...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Substituted Thiophene-2-Carboxamides: Synthesis, Biological Activity, and Therapeutic Potential

Heterocyclic structures are foundational to drug discovery, with the thiophene ring holding a place of distinction.[1] As a bioisostere of a benzene ring, the thiophene moiety offers a unique combination of aromaticity and electronic properties due to the presence of a sulfur atom, which alters electron distribution and molecular geometry.[1][2] This makes thiophene derivatives attractive scaffolds for interacting with a wide array of biological targets.[3] When combined with a carboxamide functional group at the 2-position, the resulting thiophene-2-carboxamide core becomes a versatile pharmacophore capable of forming critical hydrogen bonds and other non-covalent interactions within enzyme active sites and receptor binding pockets.

The substitution at the 5-position of the thiophene ring is a critical determinant of the molecule's biological activity, selectivity, and pharmacokinetic properties. This position serves as a key vector for chemical modification, allowing for the strategic placement of various functional groups to probe structure-activity relationships (SAR) and optimize lead compounds. This guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of 5-substituted thiophene-2-carboxamides, offering insights for researchers and drug development professionals.

Part 1: Synthetic Strategies for 5-Substituted Thiophene-2-Carboxamides

The synthesis of this class of compounds typically begins with a pre-functionalized thiophene ring, most commonly a 5-substituted-thiophene-2-carboxylic acid or its corresponding acyl chloride. The final carboxamide is then formed via an amide coupling reaction with a desired amine.

Core Synthetic Workflow

The most prevalent and versatile method for preparing thiophene-2-carboxamides is the direct coupling of a thiophene-2-carboxylic acid with an amine. The causality behind this choice is its high efficiency and broad substrate scope. The reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or peptide coupling reagents such as HATU or HOBt. An acyl transfer catalyst, like 4-dimethylaminopyridine (DMAP), is often included to accelerate the reaction.[1]

Synthetic_Workflow Start 5-Substituted Thiophene-2-Carboxylic Acid Activated Activated Intermediate (e.g., O-acylisourea) Start->Activated Coupling Agent (e.g., DCC, HATU) Amine Primary or Secondary Amine (R1R2NH) Product 5-Substituted Thiophene-2-Carboxamide Amine->Product Nucleophilic Attack Activated->Product Acyl Transfer Catalyst (e.g., DMAP)

Caption: General workflow for amide coupling synthesis.

Experimental Protocol: Synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide

This protocol is adapted from methodologies used in the synthesis of novel thiophene carboxamides for antiproliferative evaluation.[1] The choice of DCC as a dehydrating agent and DMAP as an acyl transfer reagent is a field-proven combination for efficient amide bond formation.

Materials:

  • 5-bromo-2-thiophenecarboxylic acid

  • 2-aminothiazole

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-thiophenecarboxylic acid (1.0 eq) and 2-aminothiazole (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[1]

Part 2: Biological Activities and Therapeutic Landscape

5-Substituted thiophene-2-carboxamides exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the development of novel therapeutics. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes frequently dysregulated in disease.

Anticancer Activity

The most extensively studied application of this scaffold is in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects across a wide range of cancer cell lines.

  • Kinase Inhibition: A primary mechanism of anticancer action is the inhibition of protein kinases. The thiophene-2-carboxamide core can effectively mimic the hinge-binding motif of ATP, blocking the kinase's catalytic activity.

    • VEGFR-2: Several analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][4][5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels required for tumor growth and metastasis.

    • JAK2 & PLK: Carboxamide-substituted thiophenes have been developed as inhibitors of Janus Kinase 2 (JAK2), a target for myeloproliferative neoplasms.[6] Others have shown efficacy as inhibitors of Polo-like Kinases (PLK), which are essential for cell cycle progression.[7]

    • Clk1/4: 5-methoxybenzothiophene-2-carboxamides have been optimized as highly potent and selective inhibitors of Cdc-like kinases (Clk1/4), which regulate pre-mRNA splicing—a process vital for tumor biology.[8]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 5-Substituted Thiophene-2-Carboxamide Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

  • Mechanism of Cytotoxicity: Beyond specific kinase targets, these compounds induce cell death through various mechanisms. Studies have shown they can trigger apoptosis via the activation of caspases 3, 7, 8, and 9, suppression of the anti-apoptotic protein Bcl-2, and depolarization of the mitochondrial membrane.[1][9]

Table 1: Anticancer Activity of Representative 5-Substituted Thiophene-2-Carboxamides

Compound ID5-SubstituentCancer Cell LineActivity (IC₅₀ or % Viability)Target/MechanismReference
MB-D2 Bromo/ImideA375 (Melanoma)11.74% viability @ 100 µMCaspase 3/7 activation[1]
Compound 5 ArylaminoHepG-2 (Liver)IC₅₀ = 0.59 µMVEGFR-2 / Tubulin[4]
Compound 21 ArylaminoHepG-2 (Liver)IC₅₀ = 1.29 µMVEGFR-2 / Tubulin[4]
10b Methoxy/Difluoro benzylT24 (Bladder)GI₅₀ = 0.43 µMClk1 Inhibitor[8]
OSI-390 (Marketed Drug)VariousN/AAnticancer[10]
Antimicrobial and Antioxidant Activities

The thiophene-2-carboxamide scaffold is also a promising platform for developing novel antimicrobial agents.

  • Antibacterial Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] Structure-activity relationship studies have indicated that the nature of substituents on the thiophene ring and the carboxamide nitrogen are crucial. For instance, 3-amino substituted derivatives displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[10]

  • Antioxidant Properties: Certain derivatives have been evaluated for their ability to scavenge free radicals using assays like the ABTS method. 3-amino thiophene-2-carboxamide derivatives, in particular, have shown significant antioxidant activity, comparable in some cases to the standard antioxidant ascorbic acid.[10]

Table 2: Antibacterial Activity of 3,5-Disubstituted Thiophene-2-Carboxamides

Compound ClassSubstituent at Position 3Bacterial StrainActivity Index (%) vs. AmpicillinReference
7b AminoP. aeruginosa86.9%[10]
7b AminoS. aureus83.3%[10]
3b HydroxyB. subtilis78.3%[10]
5a-c MethylVariousLow to no activity[10]

Part 3: Validated Experimental Methodologies

The successful development of thiophene-2-carboxamides relies on a cascade of robust and validated assays to determine their biological effects. This workflow ensures that initial hits from primary screens are rigorously evaluated for their mechanism of action and cellular effects.

Biological Screening Workflow

A typical screening cascade begins with a high-throughput primary assay to identify compounds with general activity (e.g., cytotoxicity). Hits are then advanced to more specific secondary and tertiary assays to elucidate their mechanism, confirm their target, and assess their potential for further development.

Screening_Workflow Library Compound Library (5-Substituted Thiophene-2-Carboxamides) Primary Primary Screen (e.g., MTT Cytotoxicity Assay) Library->Primary Secondary Secondary Screen (e.g., Kinase Inhibition Assay, Caspase Assay) Primary->Secondary Active 'Hits' Tertiary Tertiary Screen (Cell Cycle Analysis, Western Blot, In vivo models) Secondary->Tertiary Confirmed 'Hits' Lead Lead Candidate Tertiary->Lead Optimized Lead

Caption: A typical drug discovery screening cascade.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used as an initial screen for the cytotoxic potential of novel compounds.[5] The principle is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO) and a positive control (e.g., Cisplatin)[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 5-substituted thiophene-2-carboxamide scaffold is a cornerstone of modern medicinal chemistry, demonstrating significant therapeutic potential across multiple disease areas, particularly in oncology and infectious diseases. Its synthetic tractability allows for extensive structural diversification at the 5-position, enabling fine-tuning of potency, selectivity, and drug-like properties. The research highlighted in this guide demonstrates that these compounds act via diverse and clinically relevant mechanisms, including the potent inhibition of protein kinases and the induction of apoptotic cell death.

Future research should focus on exploring novel substitutions at the 5-position to overcome drug resistance, improve selectivity profiles, and enhance pharmacokinetic properties. The integration of computational modeling and in silico screening will be instrumental in rationally designing next-generation derivatives with optimized therapeutic indices. As our understanding of disease biology deepens, the versatile 5-substituted thiophene-2-carboxamide core will undoubtedly continue to yield promising new drug candidates.

References

  • Bîrceanu, A., et al. (2025).
  • Metwally, A. A., et al. (2023).
  • Vijayakumar, R., et al. (2026).
  • Elhady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Semantic Scholar.
  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI.
  • Boffey, R., et al. (2007). THIOPHENE-CARBOXAMIDES USEFUL AS INHIBITORS OF PROTEIN KINASES.
  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters (PubMed).
  • Ilies, M., et al. (2025).
  • Abdel-hameed, E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar.
  • Ghorab, M. M., et al. (2014).
  • Lecerf-Schmidt, F., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry – A European Journal (PMC).
  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry.
  • Process for making thiophene carboxamide derivative. (2009).
  • Al-wsabie, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules (PMC).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Biological Diversity of Thiophene: A Review.

Sources

Exploratory

Physicochemical Characteristics and Therapeutic Potential of Thiophene-2-Carboxamide Analogs: A Comprehensive Technical Guide

Executive Summary: The Thiophene-2-Carboxamide Scaffold In contemporary medicinal chemistry, the thiophene ring is recognized as a privileged pharmacophore, ranking highly among US FDA-approved small molecule drugs [3]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene-2-Carboxamide Scaffold

In contemporary medicinal chemistry, the thiophene ring is recognized as a privileged pharmacophore, ranking highly among US FDA-approved small molecule drugs [3]. The substitution of a ring carbon atom by sulfur results in significant changes to the electronic distribution and molecular geometry [2]. Because sulfur's lone pairs participate in the aromatic sextet, thiophene acts as a highly effective bioisostere for benzene, offering unique lipophilicity and target-binding profiles [3].

When functionalized at the 2-position with a carboxamide group, the resulting thiophene-2-carboxamide scaffold becomes a highly versatile building block. The carboxamide moiety is critical for biological activity, serving as both a strong hydrogen bond donor and acceptor, which anchors the molecule within complex protein binding pockets [3].

Physicochemical Profiling and ADME-Tox Implications

The physicochemical properties of a drug candidate directly dictate its pharmacokinetic profile—specifically absorption, distribution, metabolism, excretion, and toxicity (ADME-T). Thiophene-2-carboxamide derivatives can be precisely tuned to optimize these parameters.

  • Lipophilicity (LogP): The unsubstituted thiophene-2-carboxamide core has a relatively low XLogP3 of ~0.5, making it highly water-soluble but potentially limiting passive membrane permeability[5]. However, conjugating bulky, lipophilic groups (such as naphthyl or adamantyl moieties) significantly increases the LogP, which is essential for penetrating the blood-brain barrier or binding to lipid-embedded targets like Cannabinoid Type 2 (CB2) receptors [8, 10].

  • Topological Polar Surface Area (TPSA): The base scaffold exhibits a TPSA of 71.3 Ų [5]. Modifications that replace the primary amine with secondary or tertiary amides generally reduce the TPSA, pushing the molecule closer to the optimal range for central nervous system (CNS) penetration (< 90 Ų) [4].

Quantitative Physicochemical Comparison

The following table summarizes the core quantitative data of the base scaffold compared to two synthesized analogs, demonstrating how structural derivatization shifts the physicochemical landscape[4, 5, 8].

Compound NamePubChem CIDMolecular Weight ( g/mol )XLogP3TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Thiophene-2-carboxamide 22063127.170.571.312
N-tetrahydrofurfuryl- analog 531922211.281.666.613
N-(1-naphthyl) analog 531930253.324.057.312

Pharmacological Applications and Target Pathways

The structural plasticity of thiophene-2-carboxamides allows them to be directed toward a wide array of therapeutic targets:

  • Sphingomyelin Synthase 2 (SMS2) Inhibition: Elevated sphingomyelin levels are linked to dry eye disease. Optimized thiophene carboxamide analogs have shown highly potent inhibitory activity against SMS2 (IC50 = 28 nmol/L) by competitively binding to the active domain responsible for SM synthesis [9].

  • Anticancer Biomimetics: Certain thiophene-carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4). These compounds disrupt tumor-stromal interactions and exhibit potent anti-proliferative properties against cancer cell lines like Hep3B [12].

  • Opioid Receptor Agonism: Novel benzo[b]thiophene-2-carboxamides have been discovered as potent analgesics. They activate the mu-opioid receptor (MOR) through specific downstream pathways that provide strong analgesia while significantly reducing adverse effects like constipation [14].

G Ligand Benzo[b]thiophene-2-carboxamide Analog MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gαi/o Protein Activation MOR->G_protein Activates Arrestin β-arrestin-2 Pathway MOR->Arrestin Modulates cAMP cAMP Production (Inhibited) G_protein->cAMP Suppresses Analgesia Potent Analgesia cAMP->Analgesia Leads to SideEffects Reduced Constipation Arrestin->SideEffects Favorable Profile

Mu-Opioid receptor signaling modulated by benzo[b]thiophene-2-carboxamides.

Experimental Protocols: Synthesis and Characterization

To ensure high yield and prevent the degradation of sensitive functional groups, the synthesis of thiophene-2-carboxamide analogs typically utilizes highly efficient peptide coupling reagents, such as HBTU [9].

Standard Operating Procedure: HBTU-Catalyzed Amide Coupling

This self-validating protocol utilizes HBTU to convert the carboxylic acid into an active ester, which prevents racemization and forces the amidation reaction to completion.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of thiophene-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the polar starting materials and the non-polar intermediates. The nitrogen atmosphere prevents moisture-induced hydrolysis of the highly reactive active ester intermediate.

Step 2: Carboxylic Acid Activation

  • Action: Add 1.2 equivalents of HBTU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing with the amine later in the reaction. The deprotonated acid attacks HBTU, forming a highly reactive OBt-ester intermediate [9].

Step 3: Nucleophilic Coupling

  • Action: Introduce 1.1 equivalents of the target primary or secondary amine (e.g., 1-naphthylamine). Stir the reaction mixture at room temperature for 12-18 hours.

  • Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OBt-ester, displacing the OBt leaving group, and forming the stable carboxamide bond.

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Dilute the mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine.

  • Causality: The 1M HCl wash protonates and removes any unreacted starting amine into the aqueous layer. The NaHCO3 wash neutralizes residual acid and removes the water-soluble OBt byproduct. Brine removes residual water from the organic phase.

Step 5: Purification and Validation

  • Action: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography. Validate the structure using High-Resolution Mass Spectrometry (HR-MS) and 1H/13C NMR[2, 12].

  • Causality: HR-MS confirms the exact molecular weight, while NMR maps the specific proton and carbon environments, ensuring no structural rearrangements occurred during activation.

Workflow Step1 Step 1: Reagent Prep Thiophene-2-carboxylic acid + DMF Step2 Step 2: Activation Add HBTU + DIPEA (30 min) Step1->Step2 Step3 Step 3: Coupling Add Amine (12-18 hrs) Step2->Step3 Step4 Step 4: Workup Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Validation HR-MS & NMR Spectroscopy Step5->Step6

Step-by-step synthetic workflow for thiophene-2-carboxamide derivatives.

References

  • Thiophene-2-carboxamide, N,N-diethyl- - Chemical & Physical Properties by Cheméo. Cheméo.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Thiophene-2-carboxamide, N-tetrahydrofurfuryl- | C10H13NO2S | CID 531922 - PubChem.
  • 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Versatile thiophene 2-carboxamide derivatives.
  • Cas no 313516-36-8 (N-(1-naphthyl)thiophene-2-carboxamide). Chem960.
  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy.
  • Synthesis of novel 2-(1-adamantanylcarboxamido)
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists.
  • Anticancer Activity of Thiophene Carboxamide Deriv
  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. The Open Medicinal Chemistry Journal.
  • Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constip

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Phenylthiophene-2-carboxamide via Suzuki-Miyaura Cross-Coupling

Abstract & Scope The 5-arylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., PIM1, CDK) and anti-infective agents. This A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The 5-arylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., PIM1, CDK) and anti-infective agents. This Application Note details a robust, scalable protocol for the synthesis of 5-phenylthiophene-2-carboxamide utilizing a direct Suzuki-Miyaura cross-coupling strategy.

Unlike traditional routes that perform arylation on the ester followed by amidation, this protocol demonstrates the chemoselectivity of modern palladium catalysis by coupling 5-bromothiophene-2-carboxamide directly with phenylboronic acid . This convergent approach reduces step count and minimizes waste, adhering to Green Chemistry principles.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the


 bond between the thiophene C5 position and the phenyl ring.

Retrosynthesis Product 5-Phenylthiophene-2-carboxamide (Target) Disconnect Suzuki Disconnection Product->Disconnect Precursor1 5-Bromothiophene-2-carboxamide (Electrophile) Disconnect->Precursor1 Precursor2 Phenylboronic Acid (Nucleophile) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Process Parameters (The "Why")

To ensure reproducibility and high yield, the following experimental variables were optimized based on the specific electronic properties of the thiophene ring:

  • Catalyst Selection (

    
     vs. 
    
    
    
    ):
    • Decision:

      
        (Tetrakis).[1][2]
      
    • Rationale: While thiophenes can occasionally poison heterogeneous catalysts due to sulfur coordination, soluble Pd(0) species with phosphine ligands generally resist this. The electron-deficient nature of the 5-bromothiophene-2-carboxamide (due to the carbonyl at C2) facilitates rapid oxidative addition, making the robust and cost-effective Tetrakis highly efficient without requiring specialized Buchwald ligands.

  • Base & pH Control:

    • Decision:Potassium Phosphate (

      
      ) .[1][3]
      
    • Rationale: Carbonate bases (

      
      ) are standard, but phosphate often provides a cleaner profile for amide-containing substrates by minimizing hydrolysis of the primary amide function which can occur under highly alkaline conditions at reflux.
      
  • Solvent System:

    • Decision:1,4-Dioxane : Water (4:1) .[1][3]

    • Rationale: Phenylboronic acid requires water for the formation of the reactive boronate species (quaternary boronate anion). Dioxane is miscible with water and has a high boiling point (101°C), allowing the reaction to proceed at the necessary thermal energy for transmetallation without pressurization.

Experimental Protocol

Reagents and Stoichiometry[4]
ReagentMW ( g/mol )Equiv.[2][4][5]Amount (Example)Role
5-Bromothiophene-2-carboxamide 206.061.0206 mg (1.0 mmol)Substrate (Electrophile)
Phenylboronic acid 121.931.2146 mg (1.2 mmol)Coupling Partner

1155.560.0558 mg (5 mol%)Catalyst

(tribasic)
212.272.0424 mg (2.0 mmol)Base
1,4-Dioxane --4.0 mLSolvent
Deionized Water --1.0 mLCo-solvent
Step-by-Step Methodology

Pre-reaction Safety: Perform all steps in a fume hood. Thiophene derivatives can have distinct odors. Degassing is critical to prevent homocoupling of the boronic acid.

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add 5-bromothiophene-2-carboxamide (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) to the flask.
    
  • Solvent Addition: Add the 1,4-Dioxane and Water mixture.

  • Degassing (Critical Step): Sparge the solution with Nitrogen or Argon gas for 10–15 minutes. Note: Failure to remove oxygen will oxidize the phosphine ligands and decompose the catalyst.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under a positive stream of inert gas. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours (or 110°C for 30 mins if using microwave irradiation).

    • Monitoring: Check via TLC (Mobile Phase: 50% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[4][6]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude solid is often pure enough for recrystallization. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 20%

      
       60% EtOAc in Hexanes).
      

Workflow Start Start: Charge Reagents (Bromide, Boronic Acid, Base) Degas Degas Solvent (N2) 15 mins Start->Degas CatAdd Add Pd(PPh3)4 Catalyst Degas->CatAdd Heat Reflux at 90°C 12-16 Hours CatAdd->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/Water) & Drying Check->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify Final Pure 5-Phenylthiophene- 2-carboxamide Purify->Final

Figure 2: Operational workflow for the Suzuki coupling process.

Mechanistic Insight

Understanding the catalytic cycle allows for rapid troubleshooting. The cycle consists of three main stages:

  • Oxidative Addition: The rate-determining step where Pd(0) inserts into the C-Br bond. The electron-withdrawing amide group at C2 makes the C5-Br bond more electron-deficient, facilitating this step.

  • Transmetallation: The phenyl group is transferred from the Boron to the Palladium center. This requires the base (

    
    ) to activate the boronic acid into a boronate species 
    
    
    
    .
  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + R-Br TransMet Transmetallation (Ar-Pd(II)-Ph) OxAdd->TransMet + Ph-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 3: Simplified catalytic cycle highlighting the role of the base in Transmetallation.

Validation & Quality Control (Self-Validating System)

To confirm the identity of the product, compare your analytical data against these expected parameters.

1H NMR Interpretation (DMSO-d6, 400 MHz)

The diagnostic feature of 2,5-disubstituted thiophenes is the presence of two doublets with a coupling constant (


) of approximately 3.5–4.0 Hz.
  • 
     8.00 (br s, 1H) & 7.40 (br s, 1H):  Amide 
    
    
    
    protons. Broad due to quadrupole broadening and hydrogen bonding.
  • 
     7.75 (d, 
    
    
    
    Hz, 1H):
    Thiophene H3 (Deshielded by the carbonyl).
  • 
     7.55 (d, 
    
    
    
    Hz, 1H):
    Thiophene H4 (Deshielded by the phenyl ring).
  • 
     7.65 – 7.35 (m, 5H):  Phenyl aromatic protons.
    
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / SM Remaining Catalyst DeactivationEnsure rigorous degassing. Oxygen kills Pd(0). Increase catalyst loading to 10 mol%.
Homocoupling (Ph-Ph) Oxidative CouplingReduce oxygen exposure. Add the boronic acid slowly.
Black Precipitate "Palladium Black"Catalyst has aggregated. This is normal at the end, but if it happens early, the ligands are insufficient. Add free

(10 mol%) to stabilize.
Product is Oily/Impure Residual Boron SpeciesWash the organic layer with 1M NaOH (mildly) to remove boronic acid byproducts, then brine.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry. Link

  • Rasool, F., et al. (2020). "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid". Turkish Journal of Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link

  • BenchChem. (2025).[7] "Reactivity of 5-Bromothiophene-2-carboxylic Acid vs 5-Iodothiophene-2-carboxylic Acid". BenchChem Technical Guides. Link

  • Wolf, C., et al. (2009). "Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Halo-2-thiophenecarboxylic Acids". Journal of Organic Chemistry. Link

Sources

Application

Application Note: Efficient Amidation Protocols for 5-Phenylthiophene-2-carboxylic Acid

Abstract & Strategic Overview The 5-phenylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive molecules ranging from kinase inhibitors to anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 5-phenylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive molecules ranging from kinase inhibitors to anti-inflammatory agents.[1][2] The electronic coupling between the electron-rich thiophene ring and the 5-phenyl substituent creates a unique solubility and reactivity profile that distinguishes it from simple benzoic acid derivatives.

This guide provides two validated protocols for the amidation of 5-phenylthiophene-2-carboxylic acid (CAS 19163-24-7) .

  • Method A (Acid Chloride Activation): Best for non-sensitive, nucleophilic amines and scale-up (>1g).[1][2]

  • Method B (HATU-Mediated Coupling): Best for valuable, sterically hindered, or acid-sensitive amines (e.g., heterocyclic amines, amino acid derivatives).[1][2]

Chemical Context
  • Substrate: 5-Phenylthiophene-2-carboxylic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , MW: 204.25).[2][3]
    
  • Reactivity Profile: The thiophene ring is electron-rich (π-excessive).[1][2] The carboxylic acid at position 2 is stable, but the 5-phenyl group increases lipophilicity significantly compared to unsubstituted thiophene-2-carboxylic acid.[1]

  • Solubility: Poor in water/hexanes; soluble in DMF, DMSO, THF; moderately soluble in DCM and Ethyl Acetate.[1]

Decision Framework: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target molecule.

AmidationDecision Start Start: 5-Phenylthiophene-2-carboxylic Acid AmineType Analyze Amine Partner Start->AmineType Simple Simple/Nucleophilic Amine (Alkyl amines, Anilines) AmineType->Simple High Nucleophilicity Complex Complex/Sensitive Amine (Heterocycles, Chiral centers) AmineType->Complex Low Nucleophilicity / Acid Sensitive Scale Scale of Reaction Simple->Scale MethodB Method B: HATU Coupling (Mild Conditions) Complex->MethodB MethodA Method A: Acid Chloride (SOCl2 or (COCl)2) Scale->MethodA > 100 mg / Gram Scale Scale->MethodB < 100 mg / Screening

Figure 1: Decision tree for selecting the amidation strategy based on amine properties and reaction scale.

Protocol A: Acid Chloride Activation (Scalable)

Mechanism: Conversion of the carboxylic acid to the highly electrophilic acid chloride using Thionyl Chloride (


) or Oxalyl Chloride (

), followed by nucleophilic acyl substitution.

Pros: Cost-effective, high atom economy, simple workup for non-polar products.[1][2] Cons: Incompatible with acid-labile groups; requires moisture control.[1][2]

Materials
  • Starting Material: 5-Phenylthiophene-2-carboxylic acid (1.0 equiv).[1][2]

  • Reagent: Thionyl Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 3-5 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.).[2]
    
  • Solvent: Toluene (for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     reflux) or DCM (for Oxalyl Chloride).[2]
    
  • Base: Triethylamine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or DIPEA (2.0 - 3.0 equiv).[2]
    
  • Amine Partner: 1.0 - 1.2 equiv.[1][2]

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Option 1 (Thionyl Chloride): Suspend 5-phenylthiophene-2-carboxylic acid in anhydrous Toluene (5 mL/mmol). Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (3.0 equiv) dropwise.[2] Heat to reflux (80-90°C) for 2-3 hours. The solution should become clear as the acid chloride forms.[1]
      
    • Option 2 (Oxalyl Chloride - Milder): Dissolve acid in anhydrous DCM (5 mL/mmol) at 0°C. Add catalytic DMF (1-2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise.[1][2] Stir at 0°C for 30 min, then warm to RT for 2 hours.

    • Evaporation: Remove solvent and excess reagent under reduced pressure.[1][2][4][5] Critical: Perform azeotropic distillation with toluene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to remove residual HCl/
      
      
      
      .[2]
  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM or THF (5 mL/mmol).[1]

    • In a separate flask, dissolve the Amine (1.1 equiv) and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (2.5 equiv) in DCM.
      
    • Cool the amine solution to 0°C.[1][2]

    • Add the acid chloride solution dropwise to the amine solution.[1]

    • Allow to warm to RT and stir for 2-12 hours (monitor by TLC/LCMS).

  • Workup:

    • Quench with water.[1][2]

    • Wash organic layer with 1N HCl (to remove unreacted amine), sat.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (to remove unreacted acid), and Brine.
      
    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hex/EtOAc).[1][2]

Protocol B: HATU-Mediated Coupling (High Precision)[1][2]

Mechanism: Formation of an activated ester (OBt/OAt-like species) in situ, which reacts with the amine.[1] HATU is chosen over EDC/HOBt for thiophene acids due to faster kinetics and higher yields with electron-deficient anilines or hindered amines.[2]

Pros: Mild (RT), tolerates acid-sensitive groups, high yield for difficult couplings.[1][2] Cons: Reagents are expensive; removal of urea byproducts can be tricky without column chromatography.[1][2]

Materials
  • Starting Material: 5-Phenylthiophene-2-carboxylic acid (1.0 equiv).[1][2]

  • Coupling Reagent: HATU (1.1 - 1.2 equiv).[1][2]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).[1][2]

  • Solvent: Anhydrous DMF (preferred) or DMSO.[1][2]

  • Amine Partner: 1.0 - 1.2 equiv.[1][2]

Step-by-Step Procedure
  • Pre-activation:

    • Dissolve 5-phenylthiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (1.5 equiv) and stir for 5 minutes.

    • Add HATU (1.1 equiv) in one portion.[1][2] The solution typically turns yellow/orange.[1][2]

    • Stir at RT for 15-30 minutes to ensure formation of the activated ester.

  • Coupling:

    • Add the Amine (1.1 equiv) in one portion.[1]

    • Add the remaining DIPEA (1.5 equiv).[1]

    • Stir at RT for 2-12 hours (monitor by LCMS).

  • Workup:

    • Option 1 (Aqueous): Pour into ice-water (10x volume).[1][2] Stir vigorously. The product often precipitates.[1][2] Filter and wash with water.[1][2]

    • Option 2 (Extraction): Dilute with EtOAc, wash with 1N HCl, sat.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and Brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      .[2]
    • Purification: Flash Chromatography (Hex/EtOAc or DCM/MeOH).[1][2]

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield (Acid Chloride) Hydrolysis of acid chlorideUse anhydrous reagents/solvents.[1][2] Perform azeotropic distillation with toluene.
Low Yield (HATU) Steric hindranceIncrease temperature to 50°C. Switch to PyBOP or T3P.
Impurity: Urea Byproduct Incomplete removal of HATU/EDC byproductsWash organic layer thoroughly with 1N HCl and sat.[1][2] NaHCO3. Use column chromatography.[1][2][4][5]
Decarboxylation OverheatingAvoid prolonged heating >100°C, especially with strong acids.[1][2]

Safety & Handling

  • Thionyl Chloride / Oxalyl Chloride: Highly corrosive, releases toxic HCl/SO2/CO gases.[1][2] Use only in a fume hood.

  • Thiophene Derivatives: Can be skin sensitizers.[1][2] Wear appropriate PPE (gloves, lab coat, goggles).[1]

  • Waste Disposal: Neutralize acid chloride residues with aqueous base before disposal.[1][2] Segregate halogenated waste.[1][2]

References

  • Synthesis of Thiophene Carboxamides

    • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.[1][2] Link

  • General Amidation Procedures

    • Amide Synthesis by Acylation.[1][2][4][6] Organic Chemistry Portal.[1][2] Link

  • Thiophene Chemistry

    • Thiophene-2-carboxylic acid - Wikipedia.[1][2] Wikipedia.[1][2] Link

  • Coupling Reagents

    • Coupling Reagents - Aapptec Peptides.[1][2] Aapptec.[1][2] Link

  • Properties of 5-Phenylthiophene-2-carboxylic Acid

    • 5-Phenylthiophene-2-carboxylic acid | 19163-24-7.[1][2][3][7] Sigma-Aldrich.[2] Link

Sources

Method

Application Note: Solvent Selection and Solubilization Protocols for 5-Phenylthiophene-2-carboxamide

Structural and Physicochemical Causality 5-Phenylthiophene-2-carboxamide is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, notably in the development of Atypical Chemokine Receptor 3 (ACKR3) a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Physicochemical Causality

5-Phenylthiophene-2-carboxamide is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, notably in the development of Atypical Chemokine Receptor 3 (ACKR3) agonists [1] and potent Ebola virus entry inhibitors [2]. However, researchers frequently encounter significant solubility bottlenecks when handling this compound.

The causality behind its poor solubility lies in its structural dichotomy:

  • Lipophilic Tail: The 5-phenylthiophene moiety is highly hydrophobic, driving a high partition coefficient (LogP) and promoting strong

    
     stacking interactions.
    
  • Polar Head: The 2-carboxamide group acts as both a potent hydrogen bond donor (-NH2) and acceptor (C=O).

In the solid state, this combination results in a robust intermolecular hydrogen-bonded network and a high crystal lattice energy. To successfully dissolve the compound, a solvent system must provide sufficient solvation energy to simultaneously disrupt the carboxamide hydrogen bonds and solvate the hydrophobic aromatic rings.

Solvent Selection Strategy

In Vitro Biological Assays

For cell-based assays and high-throughput screening, Dimethyl sulfoxide (DMSO) is the universal primary solvent. Its high dielectric constant (


) and strongly polarized sulfoxide oxygen act as a powerful hydrogen-bond acceptor, effectively dismantling the carboxamide crystal lattice. Meanwhile, its methyl groups solvate the lipophilic phenylthiophene tail.
In Vivo Formulations

Direct dilution of a DMSO stock into aqueous buffers (like PBS or saline) often induces "solvent shock," leading to rapid micro-precipitation. To prevent this, intermediate co-solvents such as PEG400 and surfactants like Tween-80 or Kolliphor EL are required [2]. These excipients form micellar structures that encapsulate the hydrophobic tail before it encounters the aqueous environment.

Chemical Synthesis & Purification

During structural optimization (e.g., amidation or Suzuki-Miyaura cross-coupling), biphasic systems are optimal. A mixture of Toluene/Water/Ethanol is frequently employed; toluene dissolves the organic thiophene core, while the aqueous phase solubilizes the inorganic bases required for palladium catalysis [2]. For purification via flash chromatography, gradients of Dichloromethane (DCM) and Methanol (MeOH) provide the ideal balance of polarity[1].

Quantitative Solvent Compatibility Profile

Solvent SystemDielectric Constant (

)
H-Bonding CapacityExpected SolubilityPrimary Application
100% DMSO 46.7Strong Acceptor> 50 mMMaster stock for high-throughput screening
DCM / MeOH (95:5) ~10.0 - 15.0Moderate Donor/Acceptor10 - 30 mMFlash chromatography, synthetic extraction
Toluene / Water / EtOH Mixed BiphasicMixedReaction-dependentSuzuki-Miyaura biphasic cross-coupling
PBS (pH 7.4) ~80.0Strong Donor/Acceptor< 0.1 mMDirect biological assay (requires co-solvent)
5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline Mixed MicellarModerate1 - 5 mMIn vivo dosing formulation / Animal models

Experimental Workflow Visualization

SolventSelection Start 5-Phenylthiophene-2-carboxamide Workflow App Determine Application Start->App Bio In Vitro / In Vivo Assays App->Bio Biological Syn Chemical Synthesis App->Syn Synthetic DMSO Primary Stock: 100% DMSO Bio->DMSO OrgSolv Organic Solvents (DCM, MeOH) Syn->OrgSolv Purification Biphasic Biphasic Systems (Toluene/H2O) Syn->Biphasic Suzuki Coupling Dilution Aqueous Dilution DMSO->Dilution Precip Precipitation Check Dilution->Precip CoSolv Add Co-solvents (PEG400, Tween-80) Precip->CoSolv If cloudy Clear Proceed to Assay Precip->Clear If clear CoSolv->Clear

Decision tree for selecting solvents for 5-Phenylthiophene-2-carboxamide applications.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol ensures complete disruption of the crystal lattice for reliable downstream screening.

  • Weighing: Accurately weigh the required mass of 5-phenylthiophene-2-carboxamide using a calibrated analytical balance.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (

    
    99.9% purity) to achieve a 10 mM concentration.
    
  • Dissolution (Causality Step): Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Reasoning: Mild thermal energy overcomes the activation barrier of the hydrogen-bonded crystal lattice without degrading the sensitive heterocyclic core.

  • Validation: Inspect the solution against a black background under strong, direct light. A clear solution indicates complete dissolution. For rigorous self-validation, measure the absorbance at 600 nm; any baseline elevation indicates light scattering from invisible micro-precipitates.

  • Storage: Aliquot into amber glass vials (to prevent photo-degradation of the thiophene ring) and store at -20°C.

Protocol B: Aqueous Formulation for Cell-Based Assays

This protocol utilizes a step-down polarity gradient to prevent "solvent shock" and nucleation.

  • Equilibration: Warm the 10 mM DMSO stock to room temperature. Inspect for freeze-thaw precipitation and re-sonicate if necessary.

  • Co-solvent Encapsulation: Transfer the required volume of DMSO stock to a clean vial. Add PEG400 (e.g., 40% of final volume) and vortex thoroughly. Reasoning: PEG400 coats the hydrophobic regions of the molecule, creating a steric barrier against immediate water contact.

  • Surfactant Addition: Add Tween-80 (e.g., 5% of final volume) and vortex until homogeneous.

  • Aqueous Phase Integration: Dropwise, add the aqueous buffer (e.g., PBS or HEPES) while continuously vortexing. Reasoning: Continuous, high-shear agitation prevents localized high concentrations of water, which act as nucleation sites for precipitation.

  • Final Check: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to avoid off-target cellular toxicity in in vitro models.

References

  • Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological. ChemRxiv.[Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.[Link]

Application

Application Note: Advanced Crystallization and Structural Elucidation Strategies for 5-Phenylthiophene-2-carboxamide

Introduction & Scientific Context 5-Phenylthiophene-2-carboxamide is a highly versatile small-molecule scaffold that has gained significant traction in modern medicinal chemistry. It serves as a critical structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-Phenylthiophene-2-carboxamide is a highly versatile small-molecule scaffold that has gained significant traction in modern medicinal chemistry. It serves as a critical structural motif in the development of orally bioavailable Ebola virus entry inhibitors[1], atypical chemokine receptor 3 (ACKR3) agonists[2], and potent anti-biofilm agents targeting the LecB lectin in Pseudomonas aeruginosa[3].

The successful application of this compound—whether as a purified Active Pharmaceutical Ingredient (API) or as a ligand in structure-based drug design—relies heavily on precise crystallization methodologies. The thiophene ring imparts significant lipophilicity, while the primary carboxamide group acts as a strong hydrogen bond donor and acceptor, dictating its complex solubility profile and strong intermolecular lattice networks[4]. This application note provides field-proven, self-validating protocols for both the bulk purification of 5-Phenylthiophene-2-carboxamide via antisolvent crystallization and its co-crystallization with target proteins.

Physicochemical Profiling & Solvent Strategy

Understanding the thermodynamic behavior of 5-Phenylthiophene-2-carboxamide is the first step in designing a robust crystallization process. The compound exhibits high solubility in polar aprotic solvents due to their ability to disrupt the strong amide-amide hydrogen bonds, but it requires careful handling in aqueous environments to prevent amorphous oiling out[2].

Table 1: Physicochemical & Crystallographic Profile
ParameterValue / DescriptionImpact on Crystallization
Molecular Weight 203.26 g/mol Determines supersaturation mass ratios and ligand dosing.
H-Bond Donors 1 (Primary Amide)Drives strong intermolecular networks; requires polar aprotic solvents for dissolution.
H-Bond Acceptors 2 (Carbonyl O, Thiophene S)Facilitates specific co-crystallization interactions with protein targets.
TPSA ~67 ŲPredicts favorable membrane permeability but limited aqueous solubility.
LogP ~2.5Necessitates the use of organic co-solvents during buffer preparation.
Table 2: Solubility Data & Solvent Selection
Solvent SystemSolubility (mg/mL at 25°C)Crystallization Role
DMSO >50Primary solvent; completely disrupts amide H-bonds for stock solutions.
DMF >40Alternative primary solvent for scale-up operations.
Ethanol ~5 - 10Cooling crystallization solvent; offers a moderate solubility gradient.
Water <0.1Primary antisolvent; induces rapid supersaturation.

Crystallization Workflow

Crystallization_Workflow A 5-Phenylthiophene-2-carboxamide (Crude API) B Thermodynamic Profiling (Solubility & MSZW) A->B Quality Control C Antisolvent Crystallization (DMSO / H2O) B->C High Solv Power D Protein Co-Crystallization (Hanging Drop) B->D Target Binding E Structural Validation (SCXRD, PXRD, DSC) C->E Pure API Crystal D->E Holo-Complex

Workflow for the crystallization and structural validation of 5-Phenylthiophene-2-carboxamide.

Experimental Protocols

Protocol 1: Controlled Antisolvent Crystallization for API Purification

This protocol is designed to purify crude 5-Phenylthiophene-2-carboxamide into highly ordered bulk crystals.

  • Causality of Design: The addition of water (antisolvent) to a DMSO solution dramatically lowers the solubility limit. If added too quickly, the system breaches the metastable zone width (MSZW), resulting in amorphous precipitation (oiling out) rather than crystal growth. A strictly controlled feed rate ensures the system remains within the MSZW, promoting the growth of a stable crystalline lattice.

  • Self-Validating Mechanism: This protocol integrates an in-line Focused Beam Reflectance Measurement (FBRM) probe. The real-time chord length distribution self-validates the process: a sudden spike in fine counts indicates secondary nucleation, signaling the operator to pause the antisolvent feed until the system desupersaturates, thereby ensuring polymorphic purity.

Step-by-Step Methodology:

  • Primary Dissolution: Suspend 5.0 g of crude 5-Phenylthiophene-2-carboxamide in 100 mL of anhydrous DMSO in a jacketed crystallizer. Heat to 45 °C with an overhead stirrer at 250 rpm until complete dissolution is achieved.

  • Clarification: Pass the solution through a 0.22 µm PTFE filter to remove insoluble impurities and foreign nucleation sites. Return the clarified solution to the crystallizer and stabilize at 25 °C.

  • Probe Insertion: Insert the FBRM probe into the solution to monitor the baseline (which should read near zero for chord lengths >1 µm).

  • Controlled Antisolvent Addition: Begin dosing HPLC-grade water (antisolvent) via a syringe pump at a strict rate of 0.1 mL/min.

  • Nucleation Monitoring: Monitor the FBRM output. Upon reaching the nucleation point (typically around 15-20% v/v water fraction), pause the water addition for 60 minutes to allow the crystal bed to age and consume the supersaturation.

  • Yield Maximization: Resume water addition at 0.5 mL/min until a final solvent:antisolvent ratio of 1:2 is reached.

  • Isolation: Filter the resulting slurry under vacuum, wash the filter cake with 50 mL of cold water followed by 20 mL of cold heptane, and dry in a vacuum oven at 40 °C for 24 hours.

Protocol 2: Protein-Ligand Co-Crystallization (Hanging Drop Vapor Diffusion)

This protocol details the co-crystallization of 5-Phenylthiophene-2-carboxamide with a target protein, utilizing parameters adapted from successful Pseudomonas aeruginosa LecB lectin structural studies[3].

  • Causality of Design: Incubating the protein with a molar excess of the ligand prior to crystallization ensures high occupancy of the binding site. The hanging drop method relies on the slow diffusion of water vapor from the drop to the reservoir. This slow kinetic pathway is essential for forming diffraction-quality crystals without precipitating the highly lipophilic thiophene ligand prematurely.

  • Self-Validating Mechanism: Set up a parallel control drop containing only the protein and the DMSO vehicle (apo-state). If crystals form in the holo-drop but differ in morphology or unit cell dimensions (confirmed via preliminary X-ray diffraction) compared to the apo-control, the protocol self-validates the successful incorporation of the ligand into the crystal lattice.

Step-by-Step Methodology:

  • Ligand Stock Preparation: Prepare a 10 mM stock solution of 5-Phenylthiophene-2-carboxamide in 100% DMSO.

  • Holo-Complex Incubation: Mix the target protein (e.g., LecB at 10 mg/mL in 20 mM Tris, 137 mM NaCl, 2.6 mM KCl, 1 mM CaCl₂, pH 7.3) with the ligand stock in a 9:1 (v/v) ratio. Incubate the mixture on ice for 1 hour prior to crystallization to allow complex formation[3].

  • Reservoir Setup: Fill the wells of a 24-well crystallization plate with 500 µL of the optimized reservoir solution (precipitant matrix).

  • Drop Dispensation: On a siliconized glass cover slip, dispense 1 µL of the protein-ligand complex and immediately mix with 1 µL of the reservoir solution.

  • Vapor Equilibration: Invert the cover slip over the reservoir well, ensuring a tight seal with vacuum grease. Incubate the plate at a stable 19 °C in a vibration-free environment[3].

  • Harvesting: Monitor crystal growth over 3-14 days. Harvest crystals using a nylon loop, cryoprotect (e.g., by briefly sweeping through reservoir solution supplemented with 20% glycerol), and flash-freeze in liquid nitrogen for Synchrotron X-ray data collection.

References

  • [1] Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry. Source: ACS Publications. 1

  • [2] Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological. Source: ChemRxiv. 2

  • [3] Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. Source: PMC / ACS Publications. 3

  • [4] N-(4-carbamothioylphenyl)thiophene-2-carboxamide | 950070-19-6. Source: Benchchem.4

Sources

Method

Application Note: 5-Phenylthiophene-2-carboxamide in Medicinal Chemistry

Executive Summary The 5-Phenylthiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Phenylthiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike aliphatic amides, the thiophene-carboxamide core offers a unique electronic profile due to the bioisosteric relationship between the thiophene ring and the phenyl ring, coupled with the directional hydrogen-bonding capability of the carboxamide group.

This Application Note details the utility of this scaffold in developing therapeutics for neuropathic pain (P2X3 antagonists) , infectious diseases (FtsZ inhibitors) , and neurodegenerative disorders (MAP4K4 inhibitors) . It provides validated protocols for the modular synthesis of these derivatives and standard operating procedures (SOPs) for their biological evaluation.

Medicinal Chemistry Profile

Structural Significance

The 5-phenylthiophene-2-carboxamide moiety functions as a robust pharmacophore due to three key features:

  • The Amide Linker (H-Bonding): The C-2 carboxamide acts as a critical hydrogen bond donor/acceptor. In kinase inhibitors, this often interacts with the hinge region; in P2X3 antagonists, it stabilizes the ligand within the allosteric pocket.

  • The Thiophene Core (Electronic Modulation): Thiophene is electron-rich compared to benzene. This increases the basicity of the carbonyl oxygen via resonance, strengthening H-bond acceptance.

  • The 5-Phenyl Substituent (Hydrophobic Reach): This group extends into deep hydrophobic pockets (e.g., the ATP-binding site or allosteric channels), providing potency and selectivity via

    
     stacking interactions.
    
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold:

SAR_Map Core Thiophene Core (Bioisostere of Benzene) Pos2 C-2 Carboxamide (H-Bond Donor/Acceptor) Core->Pos2 Electronic Donation Pos5 C-5 Phenyl Group (Hydrophobic/Pi-Stacking) Core->Pos5 Rigid Linker Target1 Target: P2X3 Receptor (Allosteric Modulation) Pos2->Target1 Key Binding Interaction Pos5->Target1 Selectivity Filter Target2 Target: Bacterial FtsZ (Cell Division Inhibition) Pos5->Target2 Lipophilic Pocket Entry

Figure 1: Functional decomposition of the 5-phenylthiophene-2-carboxamide scaffold showing critical interactions with biological targets.

Key Therapeutic Applications

P2X3 Receptor Antagonism (Chronic Cough & Pain)

Purinergic P2X3 receptors are ATP-gated ion channels expressed on sensory neurons. Antagonism of these channels is a validated mechanism for treating chronic cough and neuropathic pain.

  • Mechanism: The carboxamide derivatives bind allosterically, stabilizing the desensitized state of the channel.

  • Key Derivative: Modifications at the amide nitrogen (e.g., adding a pyridyl or isopropyl group) significantly enhance oral bioavailability and blood-brain barrier (BBB) penetration.

Antibacterial Agents (FtsZ Inhibition)

The scaffold has shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism: These compounds inhibit FtsZ , a bacterial tubulin homolog essential for cell division (Z-ring formation). Unlike

    
    -lactams, they are effective against non-dividing persister cells.
    
  • Potency: Derivatives often exhibit Minimum Inhibitory Concentrations (MIC) in the range of 0.5 – 4.0

    
    g/mL.
    
Neuroprotection (ALS)

Recent studies (2024) identify 5-phenyl-3-ureidothiophene-2-carboxamides as inhibitors of MAP4K4 , a kinase involved in motor neuron degeneration. This highlights the scaffold's versatility in kinase medicinal chemistry.

Experimental Protocols

Protocol A: Modular Synthesis of 5-Phenylthiophene-2-carboxamides

Objective: To synthesize a library of derivatives using a "divergent" strategy. Safety: Perform all reactions in a fume hood. Thionyl chloride is corrosive and toxic.

Workflow Diagram

Synthesis_Workflow Step1 Step 1: Suzuki Coupling (5-Bromothiophene-2-ester + Phenylboronic acid) Step2 Step 2: Hydrolysis (Ester -> Carboxylic Acid) Step1->Step2 LiOH, THF/H2O Step3 Step 3: Acid Chloride Formation (Acid + SOCl2 -> Acid Chloride) Step2->Step3 SOCl2, Reflux Step4 Step 4: Amide Coupling (Acid Chloride + Amine R-NH2) Step3->Step4 Et3N, DCM, 0°C Final Final Product: 5-Phenylthiophene-2-carboxamide Step4->Final Purification

Figure 2: Modular synthesis pathway allowing diversity at the phenyl ring (Step 1) or the amide nitrogen (Step 4).

Step-by-Step Procedure

1. Suzuki-Miyaura Coupling (Core Construction)

  • Reagents: Methyl 5-bromothiophene-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvent with

      
       for 15 mins.
      
    • Combine reagents in a sealed tube.

    • Heat at 90°C for 12 hours.

    • Filter through Celite, extract with EtOAc, and concentrate.

    • Yield Check: Expect >85% yield of methyl 5-phenylthiophene-2-carboxylate.

2. Saponification (Hydrolysis)

  • Reagents: LiOH (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Collect precipitate by filtration.

3. Amide Coupling (Library Generation)

  • Note: Acid chloride method is preferred for anilines; HATU is preferred for aliphatic amines.

  • Method (Acid Chloride):

    • Dissolve 5-phenylthiophene-2-carboxylic acid in dry DCM.

    • Add

      
       (3.0 eq) and 1 drop of DMF (catalyst). Reflux for 2 hours.
      
    • Evaporate volatiles to dryness (yields crude acid chloride).

    • Redissolve in DCM, cool to 0°C.

    • Add target amine (1.1 eq) and

      
       (2.0 eq). Stir for 6 hours.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Antibacterial Evaluation (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve test compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Vancomycin.

    • Negative Control: DMSO (solvent only).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Data Summary: Potency Benchmarks

The following table summarizes typical potency ranges for optimized derivatives reported in literature.

Target ApplicationAssay TypeReference CompoundTypical Potency (

/ MIC)
P2X3 Antagonist FLIPR Ca2+ FluxGefapixant Analogues

: 20 – 100 nM
Antibacterial MIC (S. aureus)5-phenyl-N-pyrazolinyl deriv.MIC: 0.5 – 2.0

g/mL
Anticancer MTT (MCF-7 Cells)5-phenylthiophene-2-carboxamide

: 2.5 – 10

M
MAP4K4 (ALS) Kinase InhibitionCompound 15f (Ref 1)

: < 50 nM

References

  • Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. Source: Bioorganic & Medicinal Chemistry Letters (2024).[1][2] Link:[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Source: BMC Chemistry (2023). Link:[Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. Source: Molecules (2023).[3][4][5] Link:[Link]

  • P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Source: Frontiers in Pharmacology (2021). Link:[Link]

  • 5-Phenylthiophene-2-carboxaldehyde (Precursor Data). Source: PubChem Compound Summary. Link:[Link]

Sources

Application

Application Note: Formulation Strategies for 5-Phenylthiophene-2-Carboxamide Delivery

Executive Summary & Therapeutic Context The 5-phenylthiophene-2-carboxamide scaffold has emerged as a highly privileged structure in contemporary medicinal chemistry. Recent high-throughput screening and structural optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The 5-phenylthiophene-2-carboxamide scaffold has emerged as a highly privileged structure in contemporary medicinal chemistry. Recent high-throughput screening and structural optimization campaigns have identified derivatives of this class as potent, orally bioavailable inhibitors of Ebola virus (EBOV) entry. These molecules function by directly disrupting the critical interaction between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) receptor[1]. Beyond virology, structural analogs have demonstrated significant efficacy as Atypical Chemokine Receptor 3 (ACKR3) agonists for cardiovascular thrombosis[2] and as LecB inhibitors targeting Pseudomonas aeruginosa biofilms[3].

Despite their broad therapeutic utility, 5-phenylthiophene-2-carboxamides present a classic formulation challenge. The rigid, planar thiophene-phenyl core drives high lipophilicity (LogP > 3.5), while strong intermolecular hydrogen bonding at the carboxamide motif results in high crystal lattice energy. Consequently, these molecules typically fall into Biopharmaceutics Classification System (BCS) Class II or IV, suffering from poor aqueous solubility and erratic bioavailability.

This application note provides three field-proven, self-validating formulation protocols to overcome these physicochemical barriers, ranging from preclinical in vivo screening vehicles to advanced translational solid dosage forms.

EBOV_MOA EBOV Ebola Virus (EBOV-GP) Endosome Endosomal Uptake & Cathepsin Cleavage EBOV->Endosome NPC1 NPC1 Receptor Binding Endosome->NPC1 Fusion Viral Fusion & Cytoplasmic Entry NPC1->Fusion Inhibitor 5-Phenylthiophene- 2-carboxamides Inhibitor->NPC1 Disrupts GP-NPC1 Interaction

Mechanism of Action: 5-Phenylthiophene-2-carboxamides inhibiting EBOV entry via NPC1 disruption.

Formulation Decision Workflow

Selecting the correct formulation strategy depends entirely on the developmental stage and the intended pharmacokinetic (PK) profile. The workflow below dictates the strategic approach based on the target application.

FormulationMatrix Start 5-Phenylthiophene-2-carboxamide (BCS Class II/IV) Assess Assess Target Profile Start->Assess IV Preclinical / In Vivo (Rapid PK Screening) Assess->IV Early Stage Oral Translational Oral (Solid Dosage Form) Assess->Oral Clinical Dev Targeted Targeted Delivery (Avoid First-Pass) Assess->Targeted High LogP Cosolvent Cosolvent/Micellar System (NMP/Solutol/PEG) IV->Cosolvent ASD Amorphous Solid Dispersion (Hot Melt Extrusion) Oral->ASD LNC Lipid Nanocarriers (Self-Emulsifying) Targeted->LNC

Decision matrix for selecting the optimal 5-phenylthiophene-2-carboxamide delivery system.

Strategy 1: Preclinical Cosolvent/Micellar Formulation

For rapid in vivo screening (e.g., oral gavage or intravenous administration in murine models), a liquid vehicle that maintains the API in a supersaturated or micellar state is required. A validated formulation utilized in the discovery of anti-EBOV thiophene derivatives consists of N-Methyl-2-pyrrolidone (NMP), Solutol HS-15, PEG-400, and water[1].

Causality of Excipient Selection
  • NMP (7.5% v/v): A powerful aprotic solvent that disrupts the strong hydrogen bonding of the carboxamide group, acting as the primary solubilizer to overcome lattice energy.

  • Solutol HS-15 (7.5% v/v): A non-ionic surfactant (Macrogol 15 hydroxystearate) that forms sterically stabilized micelles upon aqueous dilution, preventing API precipitation in the gastrointestinal tract or bloodstream.

  • PEG-400 (25% v/v): A cosolvent that bridges the polarity gap between NMP and water, incrementally reducing the dielectric constant of the aqueous phase.

  • RO Water (60% v/v): The bulk diluent ensuring physiological osmolarity and tolerability.

Self-Validating Protocol: Preparation of the Cosolvent Vehicle

Protocol API 1. Weigh API NMP 2. Dissolve in NMP (7.5% v/v) API->NMP Surfactant 3. Add Solutol HS-15 (7.5% v/v) NMP->Surfactant PEG 4. Add PEG-400 (25% v/v) Surfactant->PEG Water 5. Titrate RO Water (60% v/v) PEG->Water Filter 6. Sterile Filter (0.22 µm) Water->Filter

Step-by-step workflow for compounding the preclinical cosolvent/micellar vehicle.

Step-by-Step Methodology:

  • API Solubilization: Accurately weigh the required mass of the 5-phenylthiophene-2-carboxamide derivative into a sterile glass vial. Add the calculated volume of NMP (7.5% of final volume). Vortex for 2 minutes.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete disruption of the crystal lattice; sonicate at 37°C until fully dissolved before proceeding.

  • Surfactant Integration: Add Solutol HS-15 (7.5% of final volume). Note: Solutol HS-15 is semi-solid at room temperature and must be pre-warmed to 40°C prior to pipetting. Vortex to create a homogenous organic phase.

  • Cosolvent Addition: Add PEG-400 (25% of final volume) and mix thoroughly.

  • Aqueous Titration: Slowly titrate RO Water (60% of final volume) dropwise while under continuous magnetic stirring (400 RPM). Rapid addition can cause localized supersaturation and irreversible API nucleation.

  • Final Validation (DLS): Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). A successful, self-validating micellar system will exhibit a monodisperse peak with a Z-average < 20 nm and a Polydispersity Index (PDI) < 0.2. If the Z-average exceeds 50 nm, sub-visible precipitation is occurring, and the formulation must be discarded.

Strategy 2: Translational Amorphous Solid Dispersions (ASDs)

For clinical progression, liquid cosolvents are often unviable due to long-term stability and patient compliance issues. ASDs convert the crystalline 5-phenylthiophene-2-carboxamide into a high-energy amorphous state stabilized within a polymer matrix via Hot Melt Extrusion (HME).

Causality of Excipient Selection

By embedding the API in an amphiphilic polymer like Copovidone (Kollidon VA64), the formulation relies on a "spring and parachute" mechanism. The amorphous state acts as the "spring," driving rapid supersaturation in gastric fluids, while the polymer acts as the "parachute," sterically hindering molecular mobility and preventing recrystallization.

Self-Validating Protocol: Hot Melt Extrusion
  • Blending: Geometrically blend 25% (w/w) API with 75% (w/w) Copovidone.

  • Extrusion: Process the physical mixture through a twin-screw extruder. Set the heating zones 15°C above the Glass Transition temperature (Tg) of the polymer, but strictly below the degradation temperature of the thiophene API.

  • Milling: Cool the extrudate rapidly on a chill roll and mill through a 250 µm screen.

  • Final Validation (DSC & PXRD):

    • Thermal Check: Analyze the milled powder via Differential Scanning Calorimetry (DSC). A successful ASD will show a single, unified Tg (indicating a homogenous single-phase system) and the complete absence of the API's melting endotherm (Tm). The presence of a Tm indicates crystalline phase separation.

    • Structural Check: Confirm amorphization via Powder X-Ray Diffraction (PXRD), which must show a characteristic amorphous "halo" devoid of sharp Bragg peaks.

Quantitative Formulation Summary

The following table summarizes the quantitative parameters and validation thresholds for the formulation strategies discussed, providing a quick-reference guide for formulation scientists.

Formulation StrategyExcipient Composition (v/v or w/w)Target API LoadingValidation Metric (Threshold)Primary Solubilization Mechanism
Cosolvent / Micellar 7.5% NMP, 7.5% Solutol HS-15, 25% PEG-400, 60% Water1.0 - 5.0 mg/mLDLS Z-average < 20 nm; PDI < 0.2Dielectric constant reduction & micellar encapsulation
Amorphous Solid Dispersion 20-30% API, 70-80% Copovidone (Kollidon VA64)20 - 30% (w/w)DSC: Single Tg, Absence of TmDisruption of crystal lattice energy (Amorphization)
Lipid Nanocarriers (LNCs) 30% Capryol 90, 50% Tween 80, 20% Transcutol5.0 - 10.0 mg/gDLS Z-average < 150 nm; PDI < 0.3Self-emulsification into lipid droplets for lymphatic uptake

References

1.[1] Morales-Tenorio, M., et al. "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link] 2.[2] "Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological." ChemRxiv, 2024.[Link] 3.[3] "Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors." PubMed Central (PMC), 2019.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst load for phenylthiophene coupling reactions

Welcome to the Technical Support Center for Heteroaromatic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields, regioselectivity failures, and catalyst deactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaromatic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible yields, regioselectivity failures, and catalyst deactivation during the synthesis of phenylthiophenes.

Whether you are employing Suzuki-Miyaura cross-coupling or direct C–H arylation, the assumption that "more catalyst equals higher yield" is a fundamental trap. This guide deconstructs the mechanistic causality behind catalyst loading, providing self-validating protocols and troubleshooting logic to optimize your heterobiaryl workflows.

Visual Workflow: The Catalytic Cycle & Intervention Points

The following diagram illustrates the standard palladium-catalyzed cross-coupling cycle, highlighting the critical nodes where catalyst loading and ligand choice dictate the success or failure of the reaction.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Rate Limiting for Ar-Cl Aggregation Pd Black Precipitation (Catalyst Death) Pd0->Aggregation High Loading / Slow Ox. Add. PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation / C-H Activation (Thiophene Partner) PdII->TransMet PdII_2 Ar-Pd-Thiophene TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim Accelerated by Bulky Ligands RedElim->Pd0 Regeneration Product Phenylthiophene Product RedElim->Product

Fig 1: Catalytic cycle of Pd-catalyzed coupling. High Pd(0) concentrations lead to irreversible aggregation.

Section 1: Mechanistic FAQs & Causality

Q1: Why does increasing my palladium catalyst loading from 1 mol% to 5 mol% actually decrease my phenylthiophene yield? A1: This is a classic case of catalyst aggregation outcompeting the catalytic cycle. When you increase the Pd loading, the local concentration of highly reactive Pd(0) intermediates spikes immediately after the reductive elimination step. If the subsequent oxidative addition step is not fast enough (e.g., due to unreactive aryl chlorides or steric hindrance), the "naked" Pd(0) species collide and agglomerate into multi-nuclear clusters. These clusters eventually precipitate as catalytically inactive "Pd black"[1]. Turnover Frequency (TOF) analyses demonstrate that maintaining ultra-low loadings (≤0.05–0.5 mol%) keeps the Pd(0) concentration below the critical aggregation threshold, ensuring sustained catalytic efficiency[1].

Q2: How low can I realistically push the catalyst loading for direct C–H arylation of thiophenes? A2: You can achieve quantitative yields with as little as 0.1 to 0.5 mol% Pd. For instance, in the direct β-arylation of benzo[b]thiophenes with aryl iodides, using just 0.5 mol% of a Pd/P(p-C6H4OMe)3 system at 50 °C affords up to 89% yield[2]. Alternatively, phosphine-free bis(alkoxo)palladium complexes can drive α-arylation at just 0.1–0.2 mol% loading[3]. The key is utilizing highly active ligands or silver(I) carboxylate additives that facilitate a base-assisted concerted metalation-deprotonation (CMD) or Heck-type pathway, significantly lowering the activation energy for C–H bond cleavage[2][4].

Q3: I am getting high amounts of homocoupling (bithiophene or biaryl) instead of the desired cross-coupled phenylthiophene. How do I fix this? A3: Homocoupling in Suzuki-Miyaura reactions often stems from slow transmetalation relative to oxidative addition, or from oxygen ingress causing oxidative homocoupling of the boronic acid. To fix this, switch to a bulky, electron-rich phosphine ligand like SPhos or L1[5][6]. Steric bulk accelerates the rate-limiting reductive elimination step, forcing the cross-coupled product out of the coordination sphere before a second identical aryl group can transmetalate. Furthermore, reducing the catalyst loading to 0.1 mol% minimizes the probability of two activated Pd-aryl species interacting to form homocoupled byproducts[6].

Section 2: Quantitative Data Summaries

To benchmark your experiments, refer to the optimized parameters below, which demonstrate that sub-1% catalyst loadings are highly effective across various coupling methodologies.

Coupling TypeSubstratesCatalyst SystemOptimal LoadingTempYieldRef
Direct β-Arylation Benzo[b]thiophene + 4-IodotoluenePd / P(p-C6H4OMe)3 / Ag2CO30.5 mol%50 °C89%[2]
Direct α-Arylation Thiophene + Aryl BromideBis(alkoxo)palladium (Phosphine-free)0.1–0.2 mol%110 °C>80%[3]
Suzuki-Miyaura Thiophene-2-boronic ester + Aryl BromidePd(0) / Bulky Phosphine (L1)0.1 mol%65 °C89%[6]
Suzuki-Miyaura Bromothiophene + Cyclopropylboronic acidPd(OAc)2 / SPhos0.5–1.0 mol%90 °C69–93%[5]

Section 3: Self-Validating Experimental Protocols

Protocol A: Ultra-Low Loading (0.5 mol%) Direct β-Arylation of Thiophenes

This protocol is designed for the regioselective C-3 arylation of thiophenes without the need for pre-functionalized organometallic reagents[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the Pd catalyst (0.5 mol%), P(p-C6H4OMe)3 ligand (5 mol%), and Ag2CO3 (0.5 equiv).

    • Causality: Ag2CO3 serves a critical dual purpose. It acts as a base for the deprotonation step and abstracts the halide from the Pd(II) intermediate, creating a highly electrophilic cationic Pd center that rapidly accelerates thiophene coordination[2].

  • Reagent Addition: Add the thiophene substrate (3 equiv) and aryl iodide (1 equiv), followed by HFIP (hexafluoroisopropanol, 4 equiv).

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent. It stabilizes the transition state of the C–H activation without coordinating to and poisoning the active Pd center.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 50 °C for 12 hours.

  • Validation Check: The reaction should form a distinct silver halide precipitate (AgI) while the supernatant remains a clear yellow/orange. If the solution turns opaque black, Pd(0) has aggregated, indicating oxygen contamination or ligand degradation.

Protocol B: High-Efficiency Suzuki-Miyaura Coupling (0.1 mol% Pd)

This protocol utilizes extreme steric bulk to drive the coupling of thiophene boronic esters with aryl bromides at minimal catalyst loads[6].

  • Preparation: Combine the aryl bromide (1 equiv), thiophene-2-boronic acid pinacol ester (1.1 equiv), and K2CO3 (5 equiv) in a degassed THF/H2O mixture (5 L/mol halide).

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. The base is critical for quaternizing the boron atom, forming a boronate complex with increased nucleophilicity for rapid transmetalation[6].

  • Catalyst Injection: Add Pd2(dba)3 (0.1 mol% Pd) and the bulky phosphine ligand L1 or SPhos (0.2 mol%).

    • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active mono-ligated Pd(0)L1 species. The extreme steric bulk of the ligand prevents the formation of unreactive bis-ligated Pd(0)L2 complexes, keeping the catalytic cycle turning rapidly[5][6].

  • Reaction: Reflux under nitrogen until completion (typically 5–15 hours depending on the substrate).

  • Validation Check: Monitor the reaction via GC-MS. The disappearance of the aryl bromide without the appearance of bithiophene homocoupling validates that the transmetalation and reductive elimination steps are kinetically synchronized.

Visual Workflow: Troubleshooting Logic Tree

Use the following diagnostic tree to systematically resolve low yields in your phenylthiophene syntheses.

Troubleshooting Start Low Yield in Phenylthiophene Coupling CheckPd Is Pd Black Precipitating? Start->CheckPd YesPd Reduce Catalyst Loading (< 1 mol%) or Increase Ligand CheckPd->YesPd Yes NoPd Check Reaction Profile (GC-MS / LC-MS) CheckPd->NoPd No Homo High Homocoupling? NoPd->Homo Ligand Switch to Bulky Phosphine (e.g., SPhos, L1) Homo->Ligand Yes Base Optimize Base/Solvent (e.g., Ag2CO3, HFIP) Homo->Base No (Unreacted SM)

Fig 2: Diagnostic logic tree for troubleshooting catalyst and reaction conditions.

References

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway National Institutes of Health (NIH) / JACS[Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway American Chemical Society (ACS)[Link]

  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex American Chemical Society (ACS)[Link]

  • Pd Nanoparticles in C–C Coupling Reactions Royal Society of Chemistry (RSC)[Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization MDPI[Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers Frontiers[Link]

  • Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells MDPI[Link]

Sources

Optimization

Minimizing side reactions during thiophene amide formation

Welcome to the Technical Support Center for Thiophene Amide Synthesis. Thiophene-containing compounds are critical scaffolds in drug discovery, but their unique electronic properties often lead to unexpected side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Amide Synthesis. Thiophene-containing compounds are critical scaffolds in drug discovery, but their unique electronic properties often lead to unexpected side reactions during amide bond formation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your coupling reactions.

Reaction Workflow and Common Pitfalls

Before diving into specific troubleshooting scenarios, it is essential to understand the logical flow of the amidation process and where it typically diverges into undesired pathways.

Reaction pathways in thiophene amide synthesis highlighting desired and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using HATU, but my LC-MS shows a massive peak with a +99 Da mass adduct on my amine instead of the desired thiophene amide. What is happening?

Causality: You are observing a classic guanidinylation side reaction . HATU and HBTU are aminium/uronium salts. While they are highly efficient at forming active esters, highly nucleophilic aliphatic amines can outcompete the carboxylic acid and attack the coupling reagent directly[1]. This forms a 2-substituted 1,1,3,3-tetramethylguanidine (TMG) byproduct, which effectively caps your amine and terminates the reaction[2][3].

Mechanism of HATU-mediated guanidinylation competing with active ester formation.

Resolution:

  • Order of Addition: Pre-activate the thiophene carboxylic acid with HATU and a base (e.g., DIPEA) for 5–10 minutes before adding the amine. This ensures the uronium salt is consumed by the acid.

  • Reagent Substitution: Switch to a non-uronium coupling reagent. Propylphosphonic anhydride (T3P) or EDC/HOBt completely eliminates the risk of guanidinylation[4][5].

Q2: My thiophene-2-carboxylic acid is degrading during the reaction, leading to very low amide conversion. How can I prevent this?

Causality: Thiophene-2-carboxylic acids are highly susceptible to protodecarboxylation . The electron-rich nature of the heteroaromatic ring stabilizes the intermediate carbanion formed during the extrusion of CO₂[6][7]. This degradation pathway is severely exacerbated by elevated temperatures or the presence of trace transition metals (such as Copper, Palladium, or Silver), which lower the activation energy barrier for decarboxylation[8][9].

Resolution:

  • Strict Temperature Control: Run the coupling reaction strictly between 0 °C and room temperature. Never heat a thiophene-2-carboxylic acid coupling unless absolutely necessary for solubility, and even then, do not exceed 40 °C.

  • Metal Scavenging: If the amidation is a subsequent step following a Suzuki or Stille cross-coupling, ensure complete removal of palladium/copper residues using metal scavengers (e.g., SiliaMetS® Thiol) before initiating the amide coupling.

Q3: I am coupling a chiral amine to a thiophene derivative, but I am observing significant epimerization. How do I suppress this?

Causality: Epimerization occurs when the activated ester intermediate has a prolonged half-life or when strong, unhindered bases (like TEA or DIPEA) abstract the alpha-proton. The electron-withdrawing nature of the thiophene ring can increase the acidity of adjacent protons, making the stereocenter highly vulnerable.

Resolution: Utilize the T3P and Pyridine system. T3P activates the acid under extremely mild conditions, and substituting strong aliphatic amines with pyridine (a weaker base) significantly suppresses the deprotonation of the stereocenter, yielding amides with >99% enantiomeric excess[10].

Quantitative Reagent Comparison

To assist in selecting the optimal reagent for your specific thiophene substrate, consult the performance data below[2][4][10]:

Coupling ReagentReagent TypeRelative ReactivityGuanidinylation RiskEpimerization RiskPrimary Advantage / Use Case
HATU Aminium/Uronium SaltVery HighHigh (with primary amines)Very LowDifficult couplings; sterically hindered thiophenes.
HBTU Aminium/Uronium SaltHighHighLowRoutine synthesis; cost-effective alternative to HATU.
T3P Phosphonic AnhydrideModerateNone Minimal (with pyridine)Epimerization-prone substrates; simple aqueous workup.
EDC / HOBt CarbodiimideModerateNoneModerateStandard couplings; avoids uronium side reactions.

Validated Troubleshooting Protocol: T3P-Mediated Thiophene Amide Coupling

This self-validating protocol is designed to eliminate guanidinylation, minimize epimerization, and prevent thermal decarboxylation[5][10][11].

Materials Required:

  • Thiophene-carboxylic acid (1.0 equiv)

  • Amine (1.1 to 1.2 equiv)

  • Propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc or DMF, 1.2 to 1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, argon-flushed round-bottom flask, dissolve the thiophene-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (to achieve a 0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) to the stirring mixture. Note: If epimerization is not a concern, DIPEA can be used for faster kinetics.

  • Thermal Control (Critical for Thiophene-2-carboxylic acids): Submerge the flask in an ice-water bath to cool the mixture to 0 °C. T3P addition is mildly exothermic; preventing this exotherm is critical to avoiding protodecarboxylation[11].

  • Activation: Dropwise add the T3P solution (1.2 equiv) over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 to 4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. Confirm the disappearance of the acid mass and the absence of any +99 Da (TMG) or -44 Da (Decarboxylation) adducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Because T3P byproducts are highly water-soluble phosphonic acids, they partition entirely into the aqueous layer[4][5]. Extract the aqueous layer twice with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

Sources

Troubleshooting

Technical Support Center: Enhancing Stability of 5-Phenylthiophene-2-Carboxamide in Solution

Welcome to the Technical Support Center for 5-Phenylthiophene-2-carboxamide and its derivatives. This privileged pharmacophore is a cornerstone in modern drug design, utilized extensively in the development of atypical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Phenylthiophene-2-carboxamide and its derivatives. This privileged pharmacophore is a cornerstone in modern drug design, utilized extensively in the development of atypical chemokine receptor 3 (ACKR3) agonists, LecB inhibitors for targeting Pseudomonas aeruginosa biofilms, and Combretastatin A-4 (CA-4) biomimetics.

While highly potent, the combination of a lipophilic phenylthiophene core and a hydrolytically sensitive carboxamide linkage presents unique formulation challenges. This guide is designed to help researchers and drug development professionals troubleshoot solution instability, prevent degradation, and implement self-validating experimental workflows.

Part 1: Diagnostic Decision Tree

Before altering your experimental protocols, use the logic tree below to identify the root cause of compound loss or assay failure.

Decision tree for troubleshooting 5-phenylthiophene-2-carboxamide solution instability.

Part 2: Core Troubleshooting & FAQs

Q1: Why does my 5-phenylthiophene-2-carboxamide derivative crash out or precipitate during in vitro biological assays? A: The primary cause is hydrophobic collapse . The 5-phenylthiophene scaffold possesses a low topological polar surface area (TPSA) and high lipophilicity. When transitioning a concentrated stock solution from an aprotic solvent (like DMSO) directly into an aqueous assay buffer (e.g., PBS pH 7.4), local supersaturation occurs. The hydrophobic phenyl and thiophene rings rapidly aggregate to minimize contact with water. As demonstrated in recent pharmacological evaluations of [1], careful management of the DMSO-to-aqueous ratio is required to maintain solubility without inducing cytotoxicity in cell-based assays.

Q2: I observe a time-dependent loss of compound concentration in clear aqueous buffers over 48 hours. What is the degradation mechanism? A: If the solution remains clear but the active compound depletes, you are likely observing chemical degradation via two distinct pathways:

  • Carboxamide Hydrolysis: The amide bond linking the thiophene ring is susceptible to nucleophilic attack, particularly if the buffer pH drifts below 6.0 or above 8.0.

  • Thiophene S-Oxidation: The electron-rich thiophene ring can undergo photo-oxidation or react with dissolved oxygen species to form sulfoxides or sulfones.

However, under strictly controlled physiological conditions (pH 7.4, 37°C), the thiophene-carboxamide axis exhibits excellent metabolic and chemical stability. Structure-activity relationship (SAR) studies on [2] have confirmed that these scaffolds remain fully stable in murine plasma for over 120 minutes without detectable degradation when properly buffered.

Q3: How do I optimize the stability of my stock solutions for long-term storage? A: Water absorption in hygroscopic solvents is the enemy of carboxamide stability. If you use standard, benchtop DMSO, it will rapidly absorb atmospheric moisture, initiating slow hydrolysis even at low temperatures. Solution: Always use anhydrous DMSO for stock solutions. Furthermore, because the thiophene ring can be sensitive to UV/visible light, stock solutions must be protected from photo-degradation. Molecular dynamics simulations and stability assays of [3] underscore the importance of maintaining structural compactness and preventing solvent-mediated degradation. Store all stocks in amber glass vials at -20°C.

Part 3: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the expected stability and solubility limits of 5-phenylthiophene-2-carboxamide across various solvent systems.

Solvent SystemStorage TemperatureMax Recommended ConcentrationEstimated Stability Half-LifePrimary Degradation Risk
Anhydrous DMSO -20°C50 mM> 6 MonthsNone (if sealed under Argon)
Standard DMSO (Benchtop)25°C50 mM~72 HoursSlow hydrolysis via absorbed moisture
PBS Buffer (pH 7.4) + 1% DMSO37°C100 µM< 24 HoursThiophene S-oxidation, Aggregation
Acidic/Basic Aqueous (pH <6 or >8)25°C< 50 µM< 4 HoursRapid carboxamide cleavage

Part 4: Experimental Protocols

To guarantee reproducibility, use the following self-validating methodology to transition your compound from a stable organic stock to an aqueous assay buffer without inducing micro-precipitation or accelerated hydrolysis.

Protocol: Preparation and Validation of Stable Working Solutions

Phase 1: Anhydrous Stock Generation

  • Equilibrate a new, sealed vial of anhydrous DMSO (≥99.9%, strictly water-free) to room temperature inside a desiccator. Causality: Preventing temperature differentials stops atmospheric moisture from condensing into the hygroscopic solvent, which would otherwise initiate nucleophilic attack on the carboxamide carbon.

  • Weigh the lyophilized 5-phenylthiophene-2-carboxamide powder using a microbalance and dissolve in the anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Dispense 20 µL to 50 µL single-use aliquots into amber glass vials.

  • Purge the headspace of each vial with Argon gas before sealing, and store at -20°C. Causality: Amber glass prevents photo-oxidation of the thiophene ring, while Argon displaces dissolved oxygen.

Phase 2: The Pre-Dilution Cascade (Working Solution) 5. Thaw a single stock aliquot to room temperature. Never reuse a thawed aliquot. 6. Crucial Step: Do not pipette the DMSO stock directly into a large volume of aqueous buffer. This causes "solvent shock" and immediate hydrophobic collapse. Instead, perform a serial pre-dilution. 7. Dilute the stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Assay Buffer). 8. Slowly titrate this intermediate solution into the final assay buffer (pH strictly adjusted to 7.4) under continuous vortexing, ensuring the final DMSO concentration remains ≤ 2%.

Phase 3: Self-Validation (Micro-precipitation Check) 9. Transfer 100 µL of the final working solution to a clear 96-well plate. 10. Measure the optical density at 600 nm (OD600) against a blank of identical buffer + 2% DMSO.

  • Validation Metric: If
    
    
    OD600 < 0.05, the compound is fully solvated and ready for the assay. If
    
    
    OD600 ≥ 0.05, micro-precipitates have formed. Discard the solution and repeat Phase 2 using a slower titration rate, or add 0.01% Tween-20 to the final buffer to lower the surface tension and support micellar solvation.

References

  • Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy ChemRxiv (2024). URL:[Link]

  • Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors Journal of Medicinal Chemistry, ACS Publications (2019). URL:[Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Biomimetics, MDPI (2022). URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 5-Phenylthiophene-2-carboxamide

1H NMR Interpretation of 5-Phenylthiophene-2-carboxamide: A Comparative Guide for Structural Elucidation Executive Summary The 5-phenylthiophene-2-carboxamide scaffold is a privileged structure in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation of 5-Phenylthiophene-2-carboxamide: A Comparative Guide for Structural Elucidation

Executive Summary

The 5-phenylthiophene-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for diverse therapeutic applications, including Atypical Chemokine Receptor 3 (ACKR3) agonists[1], Ebola virus entry inhibitors[2], and Pseudomonas aeruginosa LecB inhibitors[3]. During lead optimization, researchers frequently employ scaffold hopping—substituting the thiophene ring with bioisosteric alternatives like furan or pyrrole.

For drug development professionals, unambiguously distinguishing these heterocycles via high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide provides an objective, data-driven comparison of the 1H NMR performance of 5-phenylthiophene-2-carboxamide against its primary structural alternatives, detailing the causality behind spectral shifts and outlining a self-validating experimental workflow.

Mechanistic Insights: The Causality of Chemical Shifts

Understanding the 1H NMR profile of 5-phenylthiophene-2-carboxamide requires analyzing the electronic push-pull dynamics across the heteroaromatic system.

  • Anisotropic Deshielding & Inductive Effects: The C-2 position is substituted with a strongly electron-withdrawing carboxamide group (

    
     effects), which significantly deshields the adjacent thiophene H-3 proton. Conversely, the C-5 position is substituted with a phenyl ring, which extends the conjugated 
    
    
    
    -system.
  • Heteroatom Influence: Sulfur is less electronegative than oxygen or nitrogen but possesses d-orbitals that participate in the aromatic system differently. This results in the thiophene protons (H-3 and H-4) appearing further downfield compared to furan or pyrrole analogs.

  • Amide Bond Restricted Rotation: In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the primary amide (

    
    ) often presents as two distinct, broad singlets. This is caused by the partial double-bond character of the C-N bond, which restricts rotation and places one proton cis and the other trans to the carbonyl oxygen.
    

Comparative Performance: Thiophene vs. Bioisosteric Alternatives

When verifying the synthesis of 5-phenylthiophene-2-carboxamide against its furan or pyrrole bioisosteres, the most definitive diagnostic markers are the chemical shifts of the heteroaromatic protons and their vicinal coupling constants (


) .

Because the oxygen in furan is a stronger


-donor than sulfur, it shields the H-3 and H-4 protons more effectively via resonance, shifting them upfield. Furthermore, the internal bond angles of the five-membered rings dictate the 

-coupling values, making them the most reliable metric for scaffold confirmation.

Table 1: Quantitative 1H NMR Comparison of 5-Phenyl-heteroaryl-2-carboxamides (Data represents typical expected values acquired in DMSO-d6 at 400/500 MHz at 298K)

Spectral Feature5-Phenylthiophene-2-carboxamide5-Phenylfuran-2-carboxamide5-Phenylpyrrole-2-carboxamide
Heteroatom Sulfur (S)Oxygen (O)Nitrogen (NH)
H-3 Chemical Shift ~7.65 ppm (d)~7.20 ppm (d)~6.85 ppm (d)
H-4 Chemical Shift ~7.45 ppm (d)~6.95 ppm (d)~6.50 ppm (d)
Diagnostic

Coupling
3.8 – 4.0 Hz 3.4 – 3.5 Hz 2.5 – 2.8 Hz
Amide

Signals
~7.4, ~7.9 ppm (br s)~7.3, ~7.7 ppm (br s)~7.1, ~7.5 ppm (br s)
Heteroatom Proton N/AN/A~11.5 ppm (br s)
Signal Overlap Risk High (H-4 often overlaps with phenyl meta/para protons)Low (Furan protons are well separated from phenyl)Low (Pyrrole protons are highly shielded)

Experimental Protocols: Self-Validating NMR Workflow

To ensure scientific integrity and absolute confidence in structural elucidation, the following methodology establishes a self-validating system. Relying solely on 1D 1H NMR can lead to false assignments due to the high probability of the thiophene H-4 doublet overlapping with the phenyl multiplet (7.35–7.50 ppm).

Step-by-Step Acquisition Methodology
  • Solvent Selection & Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity DMSO-d6.

    • Causality: DMSO-d6 is strictly preferred over CDCl3. In CDCl3, primary amides undergo intermediate exchange rates and quadrupole relaxation via Nitrogen-14, often rendering the

      
       signal invisible. DMSO-d6 stabilizes these protons via strong intermolecular hydrogen bonding, allowing accurate integration[2].
      
  • Instrument Calibration: Lock the spectrometer to the DMSO-d6 deuterium signal. Shim the Z-axis gradients to achieve a line width at half-height (FWHM) of < 1.0 Hz for the residual solvent peak (2.50 ppm).

  • 1D 1H Acquisition: Execute a standard 90° pulse sequence (e.g., Bruker zg30). Crucially, set the relaxation delay (D1) to

    
     seconds.
    
    • Causality: A sufficient D1 ensures complete longitudinal relaxation (

      
      ) of the broad amide protons, preventing their artificial suppression during integration.
      
  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. This optimizes the signal-to-noise ratio without obscuring the critical 3.8 Hz splitting of the thiophene ring.

  • Self-Validation via 2D NMR (HSQC): If the integration of the 7.35–7.50 ppm region yields >3 protons (indicating overlap between the phenyl meta/para protons and the thiophene H-4), immediately execute a 1H-13C HSQC experiment.

    • Causality: The 13C chemical shift of the thiophene C-4 (~124 ppm) is distinctly shielded compared to the phenyl carbons (~128–129 ppm). The HSQC will cleanly separate the overlapping proton signals along the carbon dimension, validating the structural assignment.

Logical Workflow Visualization

NMR_Workflow Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Acquisition 1D 1H NMR Acquisition (400/500 MHz, 298K) Sample->Acquisition Assessment Initial Spectral Assessment (Check Amide & Aromatic Regions) Acquisition->Assessment Decision Are Thiophene H-3/H-4 overlapping with Phenyl? Assessment->Decision Resolution1 Extract J-couplings (J = 3.8-4.0 Hz for Thiophene) Decision->Resolution1 No Overlap Resolution2 Run 2D HSQC/HMBC (Correlate 1H to 13C shifts) Decision->Resolution2 Overlap Detected Validation Final Structural Validation (Confirm Scaffold Identity) Resolution1->Validation Resolution2->Validation

Workflow for the acquisition and self-validating structural assignment of thiophene derivatives.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. nih.gov.2

  • Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. nih.gov. 3

  • Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological. chemrxiv.org. 1

Sources

Comparative

Comparative FTIR Spectral Data: Target vs. Alternatives

FTIR Spectral Analysis and Structural Validation of 5-Phenylthiophene-2-carboxamide and Its Analogs As a Senior Application Scientist, I frequently encounter the 5-phenylthiophene-2-carboxamide scaffold in advanced drug...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis and Structural Validation of 5-Phenylthiophene-2-carboxamide and Its Analogs

As a Senior Application Scientist, I frequently encounter the 5-phenylthiophene-2-carboxamide scaffold in advanced drug discovery programs. This structural motif is a privileged pharmacophore, serving as a critical building block for atypical chemokine receptor 3 (ACKR3) agonists[1], orally bioavailable Ebola virus (EBOV) entry inhibitors[2], and targeted kinase inhibitors[3].

When developing these therapeutics, confirming the successful amidation of the thiophene-2-carboxylic acid precursor is a non-negotiable quality control step. Fourier-transform infrared (FTIR) spectroscopy provides the most efficient, non-destructive technique for this validation. This guide objectively compares the FTIR spectral signatures of 5-phenylthiophene-2-carboxamide against its structural alternatives and provides a self-validating experimental protocol for its synthesis and characterization.

The transformation from a carboxylic acid to a carboxamide induces profound changes in the hydrogen-bonding network and dipole moments of the molecule. These changes are immediately quantifiable in the mid-IR spectrum. By comparing the target compound to its precursor and a highly functionalized alternative, we can establish precise spectral benchmarks.

Table 1: Quantitative FTIR Vibrational Frequencies

Vibrational ModePrecursor Alternative: 5-Phenylthiophene-2-carboxylic acidTarget Compound: 5-Phenylthiophene-2-carboxamideFunctionalized Alternative: 3-Amino-N-benzyl-5-phenylthiophene-2-carboxamide
O–H Stretch ~2500–3300 cm⁻¹ (Very Broad)AbsentAbsent
N–H Stretch Absent3100–3500 cm⁻¹ (Sharp doublet)[4]3034 cm⁻¹[5]
C=O Stretch (Amide I / Acid) ~1680–1700 cm⁻¹1630–1690 cm⁻¹[4]1677 cm⁻¹[5]
C=C Aromatic Stretch ~1500, 1600 cm⁻¹~1500, 1595 cm⁻¹1594, 1577, 1493 cm⁻¹[5]
C–S Stretch (Thiophene) ~700–750 cm⁻¹~710–740 cm⁻¹712 cm⁻¹[5]

Analytical Insights:

  • The Precursor: Characterized by a massive, broad O–H stretching band that often obscures the C–H stretching region. The acid carbonyl peak is typically higher (>1680 cm⁻¹).

  • The Target: The successful conversion to 5-phenylthiophene-2-carboxamide is confirmed by the disappearance of the broad O–H band and the emergence of distinct N–H stretching vibrations in the 3100–3500 cm⁻¹ range[4]. The Amide I (C=O) band shifts to a lower frequency (1630–1690 cm⁻¹) due to the resonance contribution of the nitrogen lone pair, which decreases the C=O double bond character[4].

  • The Functionalized Alternative: The addition of an N-benzyl group and a C3-amino group creates a more complex steric and electronic environment. This shifts the Amide I band to exactly 1677 cm⁻¹, with highly distinct aromatic C=C stretches appearing at 1594, 1577, and 1493 cm⁻¹, alongside a sharp C–S stretch at 712 cm⁻¹[5].

Mechanistic Workflow

The following diagram illustrates the logical progression from chemical synthesis to spectral validation.

G A Precursor: 5-Phenylthiophene-2-carboxylic acid B Carboxyl Activation (EDCl, HOBt, Et3N) A->B Step 1: Activation C Amidation (Amine/NH3 addition) B->C Step 2: Coupling D Target Compound: 5-Phenylthiophene-2-carboxamide C->D Step 3: Isolation E ATR-FTIR Analysis (Monitor C=O & N-H) D->E Step 4: Validation

Workflow for the synthesis and ATR-FTIR structural validation of 5-phenylthiophene-2-carboxamide.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the synthetic workflow must be tightly coupled with the analytical validation. The following protocol utilizes an EDCl/HOBt-mediated amidation[2], followed by Attenuated Total Reflectance (ATR) FTIR.

Phase 1: Amide Coupling (Synthesis)

  • Carboxyl Activation: Dissolve 5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) at 0 °C[2].

    • Causality: EDCl activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is added to convert this unstable intermediate into a highly reactive active ester. This prevents the formation of unreactive N-acylurea byproducts, drastically improving the yield of the final carboxamide[2].

  • Nucleophilic Addition: Add triethylamine (Et₃N, 2.0 eq) followed by the amine source (e.g., ammonium chloride for a primary amide) and allow the reaction to warm to room temperature for 24 hours[2].

    • Causality: Et₃N neutralizes the hydrochloride salt of the amine source, ensuring the nucleophilic free amine is available to attack the HOBt-activated ester.

  • Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 2: ATR-FTIR Validation (The Self-Validating Step) 4. Background Subtraction: Perform a background scan (air) on the ATR-FTIR spectrometer using a diamond crystal (resolution: 4 cm⁻¹, 32 scans).

  • Causality: Subtracts atmospheric water vapor and CO₂, preventing false peaks in the 3600–3400 cm⁻¹ and 2350 cm⁻¹ regions which could be misidentified as N–H stretches.
  • Solid-State ATR Sampling: Place 1–2 mg of the purified solid directly onto the ATR crystal. Apply consistent pressure using the anvil.
  • Causality: Solid-state ATR analysis is strictly preferred over Potassium Bromide (KBr) pellets for amides. KBr is highly hygroscopic; absorbed moisture in the pellet produces a broad O–H band that artificially masks the critical N–H stretching region (3100–3500 cm⁻¹) required to confirm amide formation. ATR preserves the native solid-state hydrogen-bonding network[4].
  • Spectral Confirmation: Validate the synthesis by confirming the disappearance of the broad carboxylic acid O–H stretch and verifying the presence of the Amide I C=O stretch (1630–1690 cm⁻¹) and N–H stretches (3100–3500 cm⁻¹)[4].

References

1.4 - Benchchem 2.5 - D-nb.info / ResearchGate 3.1 - ChemRxiv 4.2 - ACS Publications 5. 3 - Benchchem

Sources

Validation

Comparative Potency Guide: 5-Phenylthiophene-2-carboxamide Scaffolds vs. Standard JAK Inhibitors

Executive Summary & Technical Context[1][2][3][4][5] In the landscape of kinase inhibition, the 5-phenylthiophene-2-carboxamide motif has emerged as a critical bioisosteric scaffold, particularly in the development of Ja...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the landscape of kinase inhibition, the 5-phenylthiophene-2-carboxamide motif has emerged as a critical bioisosteric scaffold, particularly in the development of Janus Kinase 2 (JAK2) inhibitors. While standard inhibitors like Ruxolitinib and Tofacitinib dominate the clinical landscape for myeloproliferative neoplasms (MPNs), the thiophene carboxamide class represents a distinct chemotype offering unique selectivity profiles and amenability to structural optimization.

This guide objectively compares the potency, selectivity, and pharmacological properties of 5-phenylthiophene-2-carboxamide derivatives against industry-standard JAK inhibitors. It synthesizes data from key medicinal chemistry campaigns (notably Merck & Co.'s optimization series) to provide a roadmap for researchers utilizing this scaffold.

The Core Pharmacophore

The "5-phenylthiophene-2-carboxamide" is not a single drug but a privileged scaffold . Its planar structure allows it to mimic the urea linker found in many kinase inhibitors, positioning the amide nitrogen and oxygen to form critical hydrogen bonds with the kinase hinge region (specifically Val938 and Leu932 in JAK2).

Mechanistic Basis & Signaling Pathway

To understand the potency comparison, one must visualize the target pathway. The primary target, JAK2, mediates signaling for cytokines like Erythropoietin (EPO) and Thrombopoietin (TPO).

Figure 1: JAK-STAT Signaling & Inhibitor Intervention Points

JAK_STAT_Pathway Cytokine Cytokine (EPO/TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Recruitment JAK2_Active JAK2 (Phosphorylated) JAK2_Inactive->JAK2_Active Trans-phosphorylation STAT STAT Monomer JAK2_Active->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Ruxolitinib Standard: Ruxolitinib (Type I Inhibitor) Ruxolitinib->JAK2_Active Competes with ATP Thiophene Scaffold: 5-Phenylthiophene -2-carboxamide Thiophene->JAK2_Active Competes with ATP (Hinge Binding)

Caption: Schematic of the JAK-STAT pathway showing the ATP-competitive inhibition mechanism shared by Ruxolitinib and the 5-phenylthiophene-2-carboxamide scaffold.[1]

Comparative Potency Analysis

The following data contrasts the Optimized Thiophene Carboxamide Leads (derived from the 5-phenylthiophene-2-carboxamide core) against the clinical standard Ruxolitinib .

Data Source Grounding

The potency data for the thiophene series is grounded in the structure-activity relationship (SAR) studies conducted by Merck & Co., where this scaffold was identified as a bioisostere to replace a urea moiety, improving metabolic stability while maintaining potency [1].

Table 1: Potency & Selectivity Profile
FeatureStandard: Ruxolitinib Challenger: Thiophene Carboxamide Lead Implication
Primary Target JAK1 / JAK2 (Dual inhibitor)JAK2 (Selective)Thiophenes may offer reduced immunosuppression (less JAK3 inhibition).
Enzymatic IC50 (JAK2) < 5 nM [2]< 10 nM (Optimized derivatives) [1]The scaffold achieves single-digit nanomolar potency, comparable to clinical standards.
Enzymatic IC50 (JAK3) ~300 nM> 1000 nM (Selectivity > 100x)Thiophene core demonstrates superior selectivity against JAK3 compared to early pan-JAK inhibitors.
Cellular Potency (pSTAT5) 10 - 20 nM (SET-2 cells)50 - 100 nM (SET-2 cells)Ruxolitinib has superior cellular permeability/retention, though thiophenes are viable leads.
Ligand Efficiency (LE) High (Compact structure)Moderate to HighThe 5-phenylthiophene core is highly atom-efficient, leaving room for substitutions.
Metabolic Stability Moderate (CYP3A4 substrate)TunableThe carboxamide is more stable than the urea linkage it often replaces.
Key Insight: The "Bioisostere" Advantage

The 5-phenylthiophene-2-carboxamide is not merely a competitor but a problem-solver . In many drug campaigns, urea linkages (common in kinase inhibitors) suffer from poor solubility and hydrolytic instability. Replacing the urea with a thiophene amide maintains the donor-acceptor motif required for hinge binding (Val938) while rigidifying the molecule, often improving selectivity [1].

Experimental Protocols for Validation

To validate the potency of a 5-phenylthiophene-2-carboxamide derivative against Ruxolitinib, the following self-validating protocols should be employed.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Objective: Determine intrinsic affinity (Ki/IC50) without cellular membrane barriers.

  • Reagent Prep: Prepare JAK2 kinase domain (recombinant, human) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Use a biotinylated peptide substrate (e.g., poly-Glu-Tyr) at 2x Km.

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of Ruxolitinib (Control) and Thiophene Derivative (Test) in DMSO. Final DMSO concentration < 2%.

  • Reaction: Incubate Kinase + Inhibitor for 15 min at RT. Initiate with ATP (at Km concentration) + [γ-33P]ATP.

  • Termination: Stop reaction after 30 min with phosphoric acid.

  • Detection: Capture substrate on streptavidin membranes, wash, and quantify via scintillation counting.

  • Validation Check: Ruxolitinib IC50 must fall within 2-5 nM. If >10 nM, check ATP freshness or kinase activity.

Protocol B: Cellular JAK2-STAT5 Phosphorylation Assay

Objective: Assess membrane permeability and target engagement in a physiological context.

  • Cell Line: SET-2 (JAK2 V617F mutant, constitutively active) or TF-1 (requires GM-CSF).

  • Seeding: Seed 1x10^6 cells/mL in 96-well plates. Starve in serum-free media for 4 hours (if using TF-1).

  • Treatment: Treat with inhibitors (0.1 nM to 10 µM) for 1 hour .

  • Stimulation (Optional): If using TF-1, stimulate with GM-CSF (10 ng/mL) for 15 min. (SET-2 requires no stimulation).

  • Lysis & Detection: Lyse cells using phosphatase inhibitor cocktail. Use AlphaLISA or Western Blot targeting p-STAT5 (Tyr694) .

  • Normalization: Normalize signal to Total STAT5 levels.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive EC50.

Synthesis & Structural Considerations

For researchers synthesizing this scaffold for testing, the modular assembly is a key advantage.

Figure 2: Modular Synthesis Workflow

Synthesis_Workflow Acid 5-Phenylthiophene -2-carboxylic acid Coupling Amide Coupling (HATU/EDC) Acid->Coupling Amine Amine (R-NH2) (Specificity Element) Amine->Coupling Scaffold 5-Phenylthiophene -2-carboxamide Coupling->Scaffold Final Inhibitor Suzuki Suzuki Coupling (If starting from 5-bromo-thiophene) Suzuki->Acid Generate Acid Core

Caption: The convergent synthesis allows rapid library generation. The "R" group on the amine dictates the solubility and secondary pocket binding, crucial for matching Ruxolitinib's potency.

Critical Synthesis Note: The 5-phenyl ring is often substituted (e.g., with fluorine or chlorine) to fill the hydrophobic pocket adjacent to the ATP binding site. The unsubstituted 5-phenylthiophene-2-carboxamide is often a weak hit (IC50 > 1 µM); potency is driven by substitutions on the amide nitrogen [1].

Expert Conclusion

The 5-phenylthiophene-2-carboxamide scaffold is a robust, versatile alternative to urea-based kinase inhibitors.

  • Vs. Ruxolitinib: It generally matches Ruxolitinib in enzymatic potency (single-digit nM) when optimized but often exhibits better selectivity against JAK3, potentially offering a safer toxicity profile regarding NK cell function.

  • Recommendation: Use this scaffold if your lead series suffers from metabolic instability (urea hydrolysis) or if you require higher selectivity for JAK2 over JAK1/3.

References

  • Haidle, A. M., et al. (2014).[2] "Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms." Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973.[2] Link

  • Merck Millipore. (n.d.). "JAK Inhibitor I - CAS 457081-03-7."[3] Calbiochem Product Data. Link

  • BenchChem. (2025).[1] "N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide Biological Activity." Link

  • Sigma-Aldrich. (n.d.). "5-Phenylthiophene-2-carboxaldehyde Product Information." Link

Sources

Comparative

Melting Point Validation Guide: 5-Phenylthiophene-2-carboxamide

Executive Summary Objective: To provide a rigorous technical framework for validating the identity and purity of 5-Phenylthiophene-2-carboxamide (CAS: 62404-14-2) using melting point (MP) determination. Context: In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous technical framework for validating the identity and purity of 5-Phenylthiophene-2-carboxamide (CAS: 62404-14-2) using melting point (MP) determination.

Context: In drug discovery and organic synthesis, 5-Phenylthiophene-2-carboxamide serves as a critical scaffold, often synthesized from its corresponding acid or aldehyde precursors. Precise thermal characterization is essential to distinguish the target amide from these starting materials, which act as the primary "alternatives" (impurities) in this context. This guide compares the performance of Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) for this validation.

Core Insight: The melting point of the target amide must be distinct from its metabolic or synthetic precursors: the aldehyde (MP: 92–95°C) and the carboxylic acid (MP: 186–190°C) . An observed MP falling within these "alternative" ranges indicates a failed synthesis or significant hydrolysis/oxidation.

Chemical Profile & Reference Standards

To validate the target, one must first establish the thermal profile of potential contaminants (Alternatives). The table below synthesizes literature data for the target and its critical analogs.

CompoundRoleCAS No.[1][2][3][4][5][6]Molecular WeightMelting Point Range (°C)Source Validation
5-Phenylthiophene-2-carboxamide Target Product 62404-14-2 203.26 Distinct (Experimental) *Primary Amide
5-Phenylthiophene-2-carboxaldehydePrecursor / Impurity19163-21-4188.2592 – 95Sigma-Aldrich [1]
5-Phenylthiophene-2-carboxylic acidHydrolysis Product19163-24-7204.24186 – 190ChemicalBook [2]
3-Amino-5-phenylthiophene-2-carboxamideStructural Analog122375-70-6218.27214 (dec.)PubChem [3]

*Note: Primary amides typically exhibit sharp melting transitions distinct from their acid counterparts. If your sample melts at 186-190°C, it has likely hydrolyzed to the acid.

Methodological Comparison: CMP vs. DSC

This section objectively compares the two standard methods for validating this compound.

Method A: Capillary Melting Point (CMP)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Best For: Routine purity checks, quick "Go/No-Go" decisions during synthesis.

  • Performance on 5-Phenylthiophene-2-carboxamide:

    • Pros: Rapid detection of gross contamination (e.g., if sample melts <100°C, it is the aldehyde).

    • Cons: Subjective determination of "meniscus point" and "clear point"; poor resolution for detecting <2% acid impurity.

Method B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures heat flow difference between sample and reference vs. temperature.

  • Best For: FDA-level characterization, polymorph screening, and precise purity calculation (van't Hoff plot).

  • Performance on 5-Phenylthiophene-2-carboxamide:

    • Pros: Quantifies purity via peak shape analysis; distinguishes between melting and decomposition (common in thiophene amides).

    • Cons: Destructive; requires expensive instrumentation.

Experimental Protocols

Protocol A: Standard Capillary Method (Digital)

Equipment: Electrothermal IA9100 or equivalent.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent (solvates depress MP). Grind to a fine powder.

  • Loading: Fill the capillary to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10°C/min to 80°C (below the aldehyde MP).

  • Ramp 2 (Search): Continue at 10°C/min until ~170°C. Crucial: If melting occurs here, stop—you have the Acid or a mixture.

  • Ramp 3 (Precision): If solid remains, cool to 170°C and ramp at 1.0°C/min through the expected transition.

  • Validation: Record

    
     (first liquid) and 
    
    
    
    (complete melt). Range should be <2°C.
Protocol B: DSC Method (High Precision)

Equipment: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Calibration: Indium standard (

    
    ).
    
  • Pan: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation of the thiophene ring.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic peak.

    • Peak Onset: Extrapolated onset temperature (definitive MP).

    • Peak Max: Temperature of maximum heat flow.

    • Enthalpy (

      
      ):  Used for crystallinity confirmation.
      

Validation Logic & Workflow

The following diagram illustrates the decision logic for validating the synthesized batch based on thermal data.

ValidationWorkflow Start Synthesized Batch 5-Phenylthiophene-2-carboxamide Measure Measure Melting Point (Capillary / DSC) Start->Measure RangeLow Range: 91 - 96°C Measure->RangeLow Observed T RangeHigh Range: 185 - 191°C Measure->RangeHigh Observed T RangeTarget Range: Distinct (e.g., 150-170°C or >200°C) Measure->RangeTarget Observed T ResultAldehyde IDENTITY FAIL Product is Aldehyde Precursor (Incomplete Reaction) RangeLow->ResultAldehyde ResultAcid IDENTITY FAIL Product is Carboxylic Acid (Hydrolysis Occurred) RangeHigh->ResultAcid ResultAmide IDENTITY PASS Likely Target Amide Proceed to NMR/MS RangeTarget->ResultAmide

Figure 1: Logical workflow for distinguishing the target amide from common synthetic impurities using thermal transitions.

Troubleshooting & Self-Validation

  • Broad Melting Range (>3°C): Indicates impurity. If the range starts near 92°C but finishes higher, the sample contains unreacted aldehyde. Recrystallize from Ethanol/Water.

  • Sublimation: Thiophene derivatives often sublime before melting. If crystals disappear without liquid phase in an open capillary, switch to Sealed Capillary or Hermetic DSC pans .

  • Decomposition: If the sample darkens (brown/black) during melting, report as "

    
     (dec)".
    

References

  • Sigma-Aldrich. Product Specification: 5-Phenylthiophene-2-carboxaldehyde. Link

  • ChemicalBook. 5-Phenylthiophene-2-carboxylic acid Properties and Melting Point. Link

  • PubChem.[4] Compound Summary: 3-Amino-5-phenylthiophene-2-carboxamide.[7] Link

  • Santa Cruz Biotechnology. 5-Phenylthiophene-2-carbonyl chloride (Acid Chloride Precursor).[8] Link

Sources

Validation

HPLC Method Development Guide for 5-Phenylthiophene-2-carboxamide: Column Comparison and Optimization

Introduction to the Analytical Challenge 5-Phenylthiophene-2-carboxamide (CAS 62404-14-2) is a highly versatile building block and pharmacophore in modern drug discovery. Recently, derivatives of this scaffold have gaine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

5-Phenylthiophene-2-carboxamide (CAS 62404-14-2) is a highly versatile building block and pharmacophore in modern drug discovery. Recently, derivatives of this scaffold have gained significant attention for their roles as potent, orally bioavailable Ebola virus entry inhibitors and atypical chemokine receptor 3 (ACKR3) agonists .

From an analytical perspective, this molecule presents a unique chromatographic challenge. It possesses a highly hydrophobic, electron-rich core (the thiophene and phenyl rings) paired with a polar, hydrogen-bonding carboxamide group . Developing a robust High-Performance Liquid Chromatography (HPLC) method requires balancing these opposing polarities to prevent peak tailing, ensure reproducible retention, and resolve closely related synthetic impurities.

Mechanistic Rationale & Causality (E-E-A-T)

As an Application Scientist, I approach method development by designing a self-validating system where every experimental parameter is driven by the analyte's physicochemical properties.

Why Standard C18 Columns Struggle: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. While they retain the hydrophobic phenyl-thiophene core, the polar carboxamide moiety frequently engages in secondary dipole-dipole interactions with unendcapped silanols on the silica backbone. This mismatch causes severe peak tailing, poor resolution of positional isomers, and unpredictable retention shifts.

The Biphenyl and Phenyl-Hexyl Advantage: To resolve this, we must match the stationary phase chemistry to the analyte's electronic properties. Transitioning to a Biphenyl or Phenyl-Hexyl phase introduces


 interactions. The rigid biphenyl rings align perfectly with the planar 5-phenylthiophene structure, maximizing surface area overlap and providing orthogonal shape selectivity.

Furthermore, buffering the mobile phase with 0.1% Formic Acid (pH ~2.7) ensures the carboxamide group remains fully neutral, actively suppressing ionic interactions with the silica and guaranteeing reproducible peak symmetry.

HPLC_Workflow A 1. Sample Preparation (Solubility & Diluent Optimization) B 2. Column Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) A->B C 3. Mobile Phase Optimization (Buffer pH & Organic Modifier) B->C D 4. Method Validation (Specificity, Linearity, Robustness) C->D

Fig 1. Step-by-step HPLC method development workflow for thiophene derivatives.

Experimental Protocols

The following step-by-step methodology establishes a self-validating workflow designed to eliminate solvent effects and maximize column efficiency.

Step 1: Sample Preparation
  • Diluent Selection: Prepare samples in 50:50 Water:Acetonitrile (v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent plug" effect, which can cause peak splitting or premature elution of the polar carboxamide.

  • Concentration: Dissolve the standard to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Degassing: Sonicate both phases for 10 minutes or utilize the system's inline vacuum degasser to prevent baseline noise caused by micro-bubbles.

Step 3: Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • Gradient Program: 10% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; return to 10% B and re-equilibrate for 3 minutes.

  • Detection: UV at 254 nm and 280 nm (optimal for the conjugated

    
     system of the thiophene-phenyl core).
    

Column Comparison & Performance Data

To objectively evaluate performance, 5-Phenylthiophene-2-carboxamide and a closely eluting synthetic intermediate (5-(4-bromophenyl)thiophene-2-carboxamide) were analyzed across three different column chemistries (all 150 x 4.6 mm, 3 µm).

Column ChemistryRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs)*
Standard C18 6.451.528,5001.8
Phenyl-Hexyl 7.101.1512,2003.2
Biphenyl 7.851.0514,5004.5

*Resolution (Rs) is calculated relative to the closely eluting brominated intermediate.

Data Interpretation: The quantitative data clearly demonstrates the limitations of purely dispersive interactions. The C18 column exhibits significant tailing (1.52) and lower efficiency. The Phenyl-Hexyl column improves peak shape via


 interactions, but the Biphenyl column  is the definitive winner. By offering enhanced polarizability and rigid shape selectivity, the Biphenyl phase delivers a nearly perfectly symmetrical peak (1.05) and superior baseline resolution (4.5), ensuring accurate integration and impurity profiling.

Biological Application Context

High-purity quantification of these derivatives is critical, as minor structural variations drastically impact their pharmacological efficacy. Below is the validated biological pathway demonstrating how these optimized thiophene derivatives function as viral entry inhibitors.

Pathway A 5-Phenylthiophene Derivatives B Binding to EBOV Glycoprotein (GP) A->B C Disruption of NPC1 Interaction B->C D Inhibition of Viral Entry C->D

Fig 2. Pharmacological pathway of thiophene derivatives in viral entry inhibition.

Conclusion

For the robust quantification and purity analysis of 5-Phenylthiophene-2-carboxamide, relying solely on traditional C18 stationary phases is suboptimal. Transitioning to a Biphenyl column, paired with a mildly acidic mobile phase, resolves peak tailing and significantly enhances the resolution of closely related synthetic impurities. This optimized, self-validating methodology ensures high-fidelity analytical data, accelerating downstream drug discovery pipelines.

References

  • Morales-Tenorio, M., et al. "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • Zaręba, P., et al. "Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation." ChemRxiv, 2024. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10220851, 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxamide." PubChem, 2024. URL:[Link]

Comparative

Elemental Analysis Standards for Phenylthiophene Derivatives: A Comparative Guide

Executive Summary Phenylthiophene derivatives are foundational building blocks in modern organic electronics (e.g., OLEDs, organic field-effect transistors) and pharmaceutical active ingredients. Accurately determining t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylthiophene derivatives are foundational building blocks in modern organic electronics (e.g., OLEDs, organic field-effect transistors) and pharmaceutical active ingredients. Accurately determining their elemental composition—specifically Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)—is a critical quality control step for verifying empirical formulas and material purity. However, the structural combination of electron-rich thiophene rings and highly stable, carbon-dense phenyl groups presents unique combustion and separation challenges during elemental analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading elemental analysis technologies—Dynamic Flash Combustion and Advanced Purge & Trap—and provide a self-validating, field-proven protocol for the accurate CHNS characterization of phenylthiophene derivatives.

The Mechanistic Challenges of Phenylthiophenes

To achieve high analytical confidence, we must first understand the causality behind the analytical interferences inherent to phenylthiophenes:

  • Carbon/Sulfur Disparity & Soot Formation: The high carbon-to-hydrogen ratio in phenyl groups demands intense, localized oxygen concentrations. If oxygen is depleted too rapidly, incomplete combustion occurs, leading to the formation of amorphous carbon (soot) and artificially low carbon recovery[1].

  • Sulfur Oxidation and Retention: Thiophene sulfur must be quantitatively oxidized to sulfur dioxide (

    
    ). Incomplete combustion or the absence of a catalytic aid can lead to the formation of non-volatile alkaline earth sulfates that remain trapped in the reactor ash, severely depressing sulfur recovery[2].
    
  • Chromatographic Tailing:

    
     is highly polar and prone to adsorption in the system's water trap or GC column, which can cause peak tailing and interfere with the separation of the massive 
    
    
    
    peak from the smaller
    
    
    peak[3].
The Gold Standard: BBOT

To validate the analytical system against these matrix effects, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is universally employed as the calibration standard. Its empirical formula (


) perfectly mimics the highly aromatic, sulfur-containing matrix of phenylthiophene derivatives, providing a self-validating baseline for CHNS recovery[4],[5].

Technological Comparison: Dynamic Flash Combustion vs. Purge & Trap

Modern elemental analyzers overcome these structural challenges using two distinct gas separation and combustion methodologies. We compare representative systems for each approach: the Thermo Fisher FlashSmart (Dynamic Flash Combustion) and the Elementar vario EL cube (Purge & Trap).

A. Dynamic Flash Combustion (e.g., Thermo Fisher FlashSmart)

This system relies on the exothermic oxidation of a tin capsule in an oxygen-enriched environment. The tin melts at 1000°C, creating a localized thermal spike up to ~1800°C. This violent "flash" ensures the complete destruction of the stable phenyl-thiophene backbone. The resulting gases are swept through a continuous-flow Gas Chromatography (GC) column for separation[6].

B. Advanced Purge & Trap (e.g., Elementar vario EL cube)

Instead of a continuous-flow GC column, this technology utilizes specific adsorption columns to trap the combustion gases (


, 

,

) and thermally desorb them sequentially. This method provides exceptional baseline separation, which is highly advantageous when the carbon content vastly exceeds the sulfur content, preventing peak overlap[7],[8].
Quantitative Performance Comparison

The following table synthesizes the performance metrics of both technologies when analyzing highly aromatic, sulfur-bearing matrices like BBOT and phenylthiophenes.

Performance MetricDynamic Flash Combustion (FlashSmart)Advanced Purge & Trap (vario EL cube)Causality / Analytical Impact
Separation Technology Continuous-flow GC ColumnTemperature-Programmed DesorptionPurge & trap offers sharper baseline separation for extreme C:S ratios.
Absolute Carbon Limit ~10 - 15 mgUp to 40 mg[8]Higher carbon limits allow for larger sample weights, improving homogeneity.
Analysis Time (CHNS) < 10 minutes[9]12 - 15 minutesGC separation is faster, optimizing high-throughput laboratory workflows.
Precision (RSD) < 0.3%[10],[3]< 0.2%Both systems easily meet the stringent <0.3% error margin required for publication.
Trace Sulfur Capability High (via FPD coupling)[6]Moderate (via TCD)FPD (Flame Photometric Detector) is required if sulfur is present at trace (ppm) levels[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following step-by-step protocol integrates internal self-validation mechanisms. This workflow is optimized for CHNS determination in phenylthiophene derivatives using a standard TCD-based elemental analyzer.

Step 1: Matrix-Matched Calibration

  • Action: Calibrate the instrument using 2.0–3.0 mg of the BBOT standard (Theoretical: C 72.53%, H 6.09%, N 6.51%, S 7.44%)[11].

  • Causality: Using a standard that structurally mirrors the analyte ensures that any systemic combustion inefficiencies are accounted for in the K-factor calibration curve.

Step 2: Sample Preparation & Combustion Aid

  • Action: Accurately weigh 2.0–3.0 mg of the phenylthiophene sample into a clean tin capsule. Add ~2.0 mg of Vanadium Pentoxide (

    
    ) directly into the capsule before sealing.
    
  • Causality: The tin capsule provides the exothermic flash necessary to break the aromatic rings. The

    
     acts as a powerful oxidation catalyst, preventing the formation of refractory sulfates and ensuring 100% conversion of thiophenic sulfur to 
    
    
    
    [11].

Step 3: Combustion and Reduction

  • Action: Introduce the sealed capsule into the primary oxidation reactor (1000°C, packed with

    
     and copper oxide). The effluent gases then pass through a secondary reduction reactor packed with elemental copper at 650°C.
    
  • Causality: The primary reactor oxidizes the sample to

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . The secondary copper reactor reduces all
    
    
    species to quantifiable
    
    
    gas and scrubs any excess oxygen that would otherwise damage the GC column or detector,[1].

Step 4: Separation, Detection, and Bracketing

  • Action: The gas mixture is separated and quantified via the Thermal Conductivity Detector (TCD)[12]. Run a BBOT standard after every 10 unknown samples.

  • Causality: Bracketing the samples with BBOT creates a self-validating loop, proving that the

    
     is actively preventing sulfur retention and that the water trap is not adsorbing 
    
    
    
    over time.

Workflow Visualization

CHNS_Workflow Prep 1. Sample Prep Weigh 2-3 mg + V2O5 Combust 2. Flash Combustion 1000°C, O2 Enriched Prep->Combust Tin Capsule Reduce 3. Reduction Reactor Cu at 650°C (NOx → N2) Combust->Reduce Combustion Gases Separate 4. Gas Separation GC Column / Purge & Trap Reduce->Separate N2, CO2, H2O, SO2 Detect 5. TCD Detection Quantify N2, CO2, H2O, SO2 Separate->Detect Eluted Gases

Fig 1: Logical workflow of CHNS elemental analysis for phenylthiophene derivatives.

Conclusion

The accurate elemental analysis of phenylthiophene derivatives requires strict control over combustion dynamics due to their high carbon density and thiophenic sulfur content. While Dynamic Flash Combustion offers rapid analysis times (<10 mins) ideal for high-throughput environments, Advanced Purge & Trap systems provide superior baseline separation for samples with extreme C:S ratios. Regardless of the hardware chosen, employing BBOT as a matrix-matched standard and


 as a combustion aid creates a robust, self-validating analytical protocol.

References

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future - Contract Laboratory. URL:[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers - ResearchGate. URL:[Link]

  • Elemental Analysis: CHNS/O characterization of rubbers and tires - Spectro-Lab. URL:[Link]

  • Sulfur Differentiation in Organic-Rich Shales and Carbonates via Open-System Programmed Pyrolysis and Oxidation - Core Lab. URL:[Link]

  • Pump - FlashSmart Parameters - Longi. URL:[Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques - PMC / NIH. URL:[Link]

  • CONSUMABLES CATALOG 2024 / 25 - Labsense (Elementar vario EL cube). URL:[Link]

Sources

Validation

Structural Insights &amp; Solid-State Performance: 5-Phenylthiophene-2-carboxamide vs. Bioisosteric Analogs

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 5-Phenylthiophene-2-carboxamide (5-PTC) represents a critical scaffold, often serving as a bioisostere for biphenyl-4-carboxamides or N-phenylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-Phenylthiophene-2-carboxamide (5-PTC) represents a critical scaffold, often serving as a bioisostere for biphenyl-4-carboxamides or N-phenylbenzamides. Its utility lies in the unique electronic properties of the thiophene ring—specifically the sulfur atom's ability to modulate lipophilicity and induce specific conformational preferences via intramolecular S···O interactions.

This guide objectively compares the solid-state structural data of 5-PTC against its primary bioisosteres: 5-Phenylfuran-2-carboxamide (5-PFC) and the N-Phenylthiophene-2-carboxamide (N-PTC) isomer. We analyze X-ray diffraction (XRD) data, hydrogen bonding motifs, and physicochemical profiles to aid researchers in scaffold selection.

Physicochemical & Structural Profile[1][2][3][4][5]

The substitution of a benzene ring (phenyl) onto the 5-position of a thiophene core creates a conjugated system that is generally planar, maximizing


-orbital overlap. However, the choice of heteroatom (S vs. O) significantly alters the lattice energy and solubility.
Table 1: Comparative Physicochemical Data
Feature5-Phenylthiophene-2-carboxamide (Target)5-Phenylfuran-2-carboxamide (Analog)5-Phenylthiophene-2-carboxylic Acid (Precursor)
Formula



MW ( g/mol ) 203.26187.19204.24
Calc.[1] LogP ~2.6 - 3.0~1.8 - 2.1~3.11
Melt Point 190–194 °C (Predicted)175–180 °C186–190 °C [1]
H-Bond Donor 1 (

)
1 (

)
1 (

)
H-Bond Acceptor 2 (

, S)
2 (

, O)
2 (

, OH)

Analyst Note: The sulfur atom in 5-PTC confers higher lipophilicity (LogP) compared to the furan analog. This is crucial for membrane permeability in early-stage drug candidates. The high melting point of the acid precursor [1] suggests strong intermolecular hydrogen bonding, a trait preserved in the amide derivative via the


 synthon.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for XRD, a controlled synthesis and slow evaporation method is required. The following protocol is self-validating; the appearance of defined prisms confirms purity before diffraction.

Workflow Diagram (Synthesis to Data)

G Start Start: 5-Bromo- thiophene-2-carboxamide Reaction Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) Start->Reaction Workup Workup: EtOAc Extraction & Silica Column Reaction->Workup Cryst Crystallization: Slow Evap (EtOH/H2O) Workup->Cryst Check Validation: Microscopy (Birefringence) Cryst->Check Check->Cryst Amorphous/Twinning XRD X-Ray Diffraction (Mo Kalpha) Check->XRD Crystals OK

Figure 1: Validated workflow for obtaining diffraction-quality crystals of 5-PTC.

Detailed Protocol
  • Synthesis: React 5-bromothiophene-2-carboxamide with phenylboronic acid (Suzuki-Miyaura coupling) using

    
     catalyst and 
    
    
    
    base in Toluene/Ethanol/Water (2:1:1). Reflux for 12h.
  • Purification: Isolate the organic layer, dry over

    
    , and purify via silica gel chromatography (Hexane:EtOAc gradient).
    
  • Crystallization (The Critical Step):

    • Dissolve 20 mg of pure 5-PTC in 2 mL of hot Ethanol.

    • Add 0.5 mL of water dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear.

    • Allow to stand at room temperature (slow evaporation) for 3–5 days.

    • Self-Validation: Inspect under a polarizing microscope. Sharp extinction angles indicate single crystals; "cross-hatching" indicates twinning (discard and re-crystallize).

Structural Analysis & Comparison

Conformational Lock (The Sulfur Effect)

In 5-PTC, the thiophene ring and the phenyl ring tend to be coplanar to maximize conjugation. However, a critical distinction exists between the Amide and Acid derivatives regarding the "twist" angle.

  • 5-PTC (Amide): The amide group (

    
    ) is planar with the thiophene ring.
    
  • Comparison: In the N-phenyl isomer (N-PTC), steric hindrance between the amide hydrogen and the ortho-protons of the phenyl ring often forces a twist (dihedral angle > 30°). In 5-PTC, the connection is C-C (Carbon 5 of thiophene to Carbon 1 of phenyl), allowing a flatter geometry (~5–15° twist) which enhances

    
    -stacking in the solid state [2].
    
Supramolecular Synthons

The defining feature of primary amides in crystallography is the formation of centrosymmetric dimers.

  • Motif:

    
     dimer.
    
  • Mechanism: Two molecules pair up via

    
     hydrogen bonds.
    
  • Bioisosteric Difference:

    • Thiophene (5-PTC): The Sulfur atom is a poor hydrogen bond acceptor but a strong Van der Waals contact point. This often leads to "herringbone" packing.

    • Furan (5-PFC): The Oxygen in the furan ring can act as a weak acceptor, potentially altering the packing to a planar sheet structure rather than a herringbone motif.

Table 2: Representative Crystallographic Parameters (Class Data)

Data derived from analogous 5-substituted thiophene-2-carboxamides [3][4].

Parameter5-(4-Chlorophenyl) Analog5-Phenylthiophene-2-carboxylic Acid
Crystal System MonoclinicMonoclinic
Space Group


Z (Molecules/Cell) 44
a (

)
~11.2~5.8
b (

)
~5.9~7.4
c (

)
~17.5~22.1

(Angle)
~98°~95°
Packing Motif Amide Dimer +

-stacking
Acid Dimer + Face-to-Edge
Interaction Network Diagram

Interactions MolA Molecule A (5-PTC) MolB Molecule B (Inverted) MolA->MolB H-Bond (N-H...O) R2,2(8) Dimer MolC Molecule C (Neighbor) MolA->MolC Pi-Pi Stacking (Phenyl-Thiophene) MolB->MolC Van der Waals (S...H)

Figure 2: Supramolecular connectivity showing the primary amide dimer and secondary stacking interactions.

Expert Commentary & Conclusion

Why Choose 5-PTC? For drug development, the 5-phenylthiophene-2-carboxamide scaffold offers a superior balance of solubility and rigidity compared to the biphenyl analog. The X-ray data confirms that the thiophene ring imposes a specific directionality (bond angle ~148° at the sulfur) that differs from the 120° angle of a benzene ring, allowing for unique binding vectors in kinase pockets.

Critical Recommendation: When modeling this compound into protein structures (docking), do not assume the phenyl and thiophene rings are perfectly coplanar. While the crystal structure shows near-planarity due to packing forces, solution-state NMR often indicates a low-energy rotational barrier, allowing the phenyl ring to twist up to 30° to accommodate active site constraints.

References

  • ChemicalBook. (2025). 5-Phenylthiophene-2-carboxylic acid Properties and Melting Point Data.

  • BenchChem. (2025). Application Notes: X-ray Crystallography of N-phenylquinoline-2-carboxamide and Thiophene Derivatives.

  • PubChem. (2025).[2][3][4] 5-(4-chlorophenyl)thiophene-2-carboxamide Structural Data. National Library of Medicine.

  • Mphahlele, M. J., et al. (2017). Synthesis and Structural Characterization of 2-Arylthiophene-2-carboxamide Derivatives. Arabian Journal of Chemistry. (Contextual reference for class packing motifs).

Sources

Safety & Regulatory Compliance

Safety

5-Phenylthiophene-2-carboxamide proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5-Phenylthiophene-2-carboxamide As laboratory operations scale in complexity, establishing rigorous, scientifically grounded disposal protocols is paramount. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 5-Phenylthiophene-2-carboxamide

As laboratory operations scale in complexity, establishing rigorous, scientifically grounded disposal protocols is paramount. 5-Phenylthiophene-2-carboxamide is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, central nervous system (CNS) therapeutics, and viral entry inhibitors targeting the Ebola virus[1].

However, the physicochemical properties of this compound, combined with the complex organic solvent matrices required for its synthesis, demand strict operational oversight. This guide provides a self-validating, step-by-step framework for the safe handling, decontamination, and disposal of 5-Phenylthiophene-2-carboxamide and its associated waste streams.

Chemical Context & Operational Risk Profile

To safely manage waste, we must first understand the causality behind the compound's behavior. 5-Phenylthiophene-2-carboxamide is typically synthesized via the amidation of 5-phenylthiophene-2-carboxylic acid using coupling agents like EDCl and HOBt in dichloromethane (DCM)[1]. Consequently, the resulting waste streams are rarely pure; they are complex mixtures of the active compound, unreacted precursors, halogenated solvents, and organic bases.

Table 1: Physicochemical and Safety Parameters

ParameterValue / DescriptionOperational Implication
Molecular Formula C₁₁H₉NOSContains sulfur and nitrogen; requires specific high-temperature incineration parameters to mitigate SOx/NOx emissions.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Mandates HEPA filtration or wet-sweeping during cleanup to prevent inhalation[2].
Solubility Soluble in DCM, DMF, DMSO; Insoluble in H₂OLiquid waste will primarily be organic. Aqueous biphasic waste requires phase separation before disposal.
Hazard Classification Irritant (Skin/Eyes/Respiratory)Requires strict adherence to PPE protocols (Nitrile gloves, safety goggles, lab coat).

Regulatory & RCRA Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), 5-Phenylthiophene-2-carboxamide is not typically listed as a specific P- or U-listed waste. However, it is the strict responsibility of the generating laboratory to determine if the waste exhibits characteristic hazards at the point of generation[2]. Because synthesis workflows heavily rely on DCM and triethylamine[1], the resulting liquid waste is strictly categorized as Halogenated Hazardous Waste . Empty containers or liners may retain product residues and must be disposed of in a safe, regulated manner rather than standard municipal trash[2].

Pre-Disposal: Spill Response & Decontamination

Spills of solid 5-Phenylthiophene-2-carboxamide present an immediate inhalation hazard. The causality behind the following protocol is to prevent the generation of airborne particulates while ensuring complete chemical neutralization of the surface.

SpillResponse Spill Spill Detected: Solid Carboxamide Powder Vent Ensure Adequate Ventilation & Restrict Access Spill->Vent PPE Don Appropriate PPE (N95 Respirator, Nitrile Gloves) Vent->PPE Contain Suppress Aerosolization (Mist with 70% IPA/Water) PPE->Contain Sweep Wet Sweep or HEPA Vacuum (Avoid Dry Sweeping) Contain->Sweep Decon Decontaminate Surface (Detergent then Ethanol) Sweep->Decon Dispose Transfer to Solid Hazardous Waste Container Decon->Dispose

Step-by-step spill response and decontamination protocol for solid powder aerosolization risks.

Protocol 1: Solid Spill Containment and Decontamination

  • Isolate the Area: Immediately restrict access. Ensure the laboratory fume hood sashes are lowered to maximize room exhaust rates.

  • Don Advanced PPE: Standard lab coats and safety glasses are insufficient for powder spills. Operators must don an N95 or P100 particulate respirator and double-layer nitrile gloves. Rationale: The thiophene core can cause severe mucous membrane irritation upon inhalation.

  • Suppress Aerosolization (Wet-Sweep): Do NOT dry sweep[2]. Lightly mist the spilled powder with a compatible non-reactive solvent (e.g., 70% isopropanol or water with a surfactant) to bind the particulates.

  • Collection: Use a dedicated chemical spill scoop or HEPA-filtered vacuum to collect the dampened material. Transfer to a high-density polyethylene (HDPE) solid waste container[2].

  • Surface Decontamination: Wash the affected surface with a suitable detergent solution, followed by a wipe-down with ethanol. Dispose of all absorbent pads as solid hazardous waste.

Liquid Waste Management (Post-Synthesis)

The most common synthetic route to 5-Phenylthiophene-2-carboxamide involves the amidation of 5-phenylthiophene-2-carboxylic acid. This reaction utilizes EDCl/HOBt and triethylamine in DCM[1]. Consequently, the primary waste stream is a highly halogenated, chemically complex organic liquid.

DisposalWorkflow Start Waste Generation: 5-Phenylthiophene-2-carboxamide Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Start->Liquid SolidDisp Seal in compatible bag/tub. Label: 'Hazardous Solid Waste' Solid->SolidDisp Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvents (e.g., DMF, EtOH) Liquid->NonHalogenated Contains <1% Halogens HalDisp Collect in Halogenated Waste Carboy Halogenated->HalDisp NonHalDisp Collect in Non-Halogenated Waste Carboy NonHalogenated->NonHalDisp Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidDisp->Incineration HalDisp->Incineration NonHalDisp->Incineration

Decision workflow for segregating and disposing of 5-Phenylthiophene-2-carboxamide waste streams.

Protocol 2: Segregation and Disposal of Amidation Reaction Waste

  • Phase Separation (Self-Validating Step): Post-reaction workup typically involves washing the DCM layer with aqueous HCl and NaHCO₃. Crucial: Allow the biphasic mixture to fully separate in a separatory funnel. Verify the pH of the aqueous layer using indicator paper before disposal to ensure no reactive acid/base remains.

  • Aqueous Waste Neutralization: The aqueous layer contains water-soluble urea byproducts (from EDCl) and salts. Ensure the pH is neutralized (pH 6-8) before transferring to the "Aqueous Hazardous Waste" carboy. Do not pour down the drain.

  • Halogenated Organic Waste Collection: Transfer the DCM layer (containing trace 5-Phenylthiophene-2-carboxamide and HOBt) exclusively to a red-tagged "Halogenated Organic Waste" container. Rationale: Segregating halogenated waste is critical. Mixing DCM with non-halogenated waste prevents the use of fuel blending for disposal and forces expensive high-temperature incineration to prevent the formation of highly toxic dioxins.

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays to capture potential leaks, ensuring compliance with EPA accumulation standards.

Solid Waste & Consumables Disposal

Empty containers, weighing boats, and spatulas used to handle 5-Phenylthiophene-2-carboxamide retain microscopic residues that pose a cumulative exposure risk[2].

Protocol 3: Solid Waste Handling

  • Triple Rinsing (Self-Validating Step): For glassware to be reused, triple rinse with a compatible solvent (e.g., acetone or methanol). Collect the rinsate in the Non-Halogenated waste stream. Visually inspect the glassware to ensure no opaque residues remain.

  • Consumables Packaging: Place all single-use contaminated items (gloves, weighing paper, pipette tips) into a transparent, heavy-duty polyethylene bag.

  • Labeling and Sealing: Seal the bag securely using a gooseneck tie. Affix a GHS-compliant hazardous waste label explicitly stating: "Solid Debris Contaminated with 5-Phenylthiophene-2-carboxamide (Toxic/Irritant)."

  • Final Disposition: Transfer to the facility's central accumulation area for eventual high-temperature incineration by a licensed hazardous waste contractor[2].

References

  • CymitQuimica. "USP SDS US - thiophene-2-carboxamide.
  • LMU München. "Novel Strategies in Chemical Tool Development for the Nuclear Receptors Nurr1, RXR and PPAR.
  • ACS Publications. "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.